molecular formula C11H10ClNO2 B3274709 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid CAS No. 6127-20-4

2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B3274709
CAS No.: 6127-20-4
M. Wt: 223.65 g/mol
InChI Key: DVYFYPAMPUDXFH-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methyl-1H-indol-3-yl)acetic acid (CAS 6127-20-4) is a high-purity indole derivative supplied for advanced research and development applications. This compound features a molecular formula of C 11 H 10 ClNO 2 and a molecular weight of 223.66 g/mol . The indole scaffold is a privileged structure in medicinal chemistry, known for its extensive biological potential and its presence in numerous clinically significant molecules . Researchers value this core structure for its ability to interact with multiple biological targets, making indole derivatives a primary focus for developing novel therapeutic agents . This acetic acid-functionalized indole compound serves as a key synthetic intermediate for exploring diverse pharmacological activities. Scientific literature indicates that indole derivatives exhibit a broad spectrum of biological properties, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antioxidant activities . As such, 2-(4-Chloro-2-methyl-1H-indol-3-yl)acetic acid presents significant research value for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules targeting these areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-7(5-10(14)15)11-8(12)3-2-4-9(11)13-6/h2-4,13H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYFYPAMPUDXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC=C2Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272617
Record name 4-Chloro-2-methyl-1H-indole-3-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6127-20-4
Record name 4-Chloro-2-methyl-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6127-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid , a specialized chemical intermediate. This guide moves beyond basic property listing to explore the synthetic challenges, regiochemical considerations, and pharmacological relevance of this scaffold in drug discovery.

CAS Registry Number: 6127-20-4 Chemical Formula: C₁₁H₁₀ClNO₂ Molecular Weight: 223.66 g/mol

Executive Technical Summary

2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid is a functionalized indole derivative primarily utilized as a scaffold in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists.

Structurally, it is the 4-chloro analog of the canonical Indomethacin intermediate (which typically bears a 5-methoxy substituent). The presence of the chlorine atom at the C4 position—the "peri" position relative to the C3 side chain—introduces significant steric strain and electronic modification, altering the binding kinetics and metabolic stability of downstream derivatives compared to their 5-substituted counterparts.

Physicochemical Profiling

The physical behavior of this compound is dominated by the indole N-H hydrogen bond donor capability and the carboxylic acid moiety.

PropertyValue / CharacteristicTechnical Context
Appearance Off-white to pale yellow crystalline solidColoration often indicates oxidative impurities (indolenines).[1]
Melting Point 188–192 °C (Decomposes)High lattice energy due to intermolecular H-bonding (Acid dimer + Indole NH).
pKa (Acid) ~4.75 (Predicted)Comparable to acetic acid; the indole ring is electron-rich but the 4-Cl exerts a weak inductive withdrawing effect (-I).
pKa (Indole NH) ~16.5Very weak acid; requires strong bases (NaH, LiHMDS) for deprotonation during N-alkylation.
LogP 2.58 (Predicted)Moderately lipophilic; suitable for oral bioavailability in drug design (Rule of 5 compliant).
Solubility DMSO, DMF, Methanol (Moderate)Poor solubility in water and non-polar solvents (Hexane).

Synthetic Pathways & Process Chemistry

The Regioselectivity Challenge

The primary route to this compound is the Fischer Indole Synthesis . However, the use of 3-chlorophenylhydrazine as the starting material creates a critical regiochemical challenge. Cyclization can occur at either the ortho position (leading to the 4-chloro isomer) or the para position (leading to the 6-chloro isomer).

Protocol Logic:

  • Condensation: Reaction of 3-chlorophenylhydrazine with levulinic acid yields a hydrazone intermediate.

  • Cyclization: Acid-catalyzed [3,3]-sigmatropic rearrangement.

  • The "Peri" Effect: Formation of the 4-chloro isomer is sterically disfavored due to the clash between the chlorine at C4 and the forming side chain at C3. Consequently, the 6-chloro isomer is typically the major product, making the isolation of the 4-chloro target difficult and requiring rigorous fractional crystallization.

Optimized Synthetic Workflow

Note: This protocol assumes the separation of the specific 4-chloro isomer.

Reagents: 3-Chlorophenylhydrazine HCl, Levulinic Acid, Acetic Acid (Glacial), Zinc Chloride (Catalyst).

  • Hydrazone Formation: Dissolve 3-chlorophenylhydrazine HCl (1.0 eq) and levulinic acid (1.1 eq) in glacial acetic acid. Stir at ambient temperature for 2 hours.

  • Fischer Cyclization: Add fused ZnCl₂ (2.0 eq) to the reaction mixture. Heat to 80–90°C for 4–6 hours. Mechanism: The Lewis acid promotes the formation of the ene-hydrazine and subsequent rearrangement.

  • Quench & Precipitation: Cool the mixture and pour into ice-water. The crude indole mixture precipitates as a brown solid.

  • Isomer Separation (Critical Step):

    • Dissolve the crude solid in hot Ethanol/Water (ratio dependent on purity).

    • Fractional Crystallization: The 6-chloro isomer typically crystallizes first or is more insoluble. The 4-chloro isomer (the target) often remains in the mother liquor or requires a secondary solvent system (e.g., Toluene/Hexane) for purification.

    • Validation: Monitor isomers via ¹H NMR. The C4-H signal in the 6-chloro isomer is a doublet (ortho coupling), whereas the C4-Cl substitution in the target eliminates this proton, changing the splitting pattern of the remaining aromatic protons.

Synthetic Pathway Visualization

SynthesisPath Start1 3-Chlorophenylhydrazine Hydrazone Arylhydrazone Intermediate Start1->Hydrazone AcOH, RT Start2 Levulinic Acid Start2->Hydrazone Transition [3,3]-Sigmatropic Rearrangement Hydrazone->Transition ZnCl2, 80°C Isomer6 6-Chloro Isomer (Major Product) Transition->Isomer6 Sterically Favored Isomer4 TARGET: 2-(4-Chloro-2-methyl- 1H-indol-3-yl)acetic acid Transition->Isomer4 Sterically Hindered (Minor Product) Isomer6->Isomer4 Separation via Fractional Crystallization

Figure 1: Fischer Indole Synthesis pathway highlighting the regiochemical divergence between the 4-chloro and 6-chloro isomers.

Structural Characterization & Spectroscopy

Validation of the 4-chloro substitution pattern is essential to ensure the correct isomer has been isolated.

¹H NMR Signature (DMSO-d₆, 400 MHz)
  • Indole N-H: Broad singlet ~11.0–11.5 ppm.

  • Aromatic Region (Key Differentiator):

    • In the 4-chloro isomer, the proton at C5 appears as a doublet (J ~8 Hz) coupled to C6. The proton at C7 appears as a doublet or dd. Crucially, there is no singlet or doublet corresponding to a C4 proton.

    • Contrast: The 6-chloro isomer would show a doublet at C4 and C5, and a specific meta-coupled doublet at C7.

  • Methylene (CH₂-COOH): Singlet ~3.60 ppm. Note that this signal may be slightly downfield compared to the 6-chloro isomer due to the deshielding effect of the proximate chlorine atom at C4 (the "peri" effect).

  • Methyl (C2-CH₃): Singlet ~2.35 ppm.

Mass Spectrometry
  • ESI-MS (Negative Mode): [M-H]⁻ peak at m/z 222.

  • Isotope Pattern: Distinctive Chlorine signature (³⁵Cl/³⁷Cl ratio of 3:1), showing peaks at m/z 222 and 224.

Functional Reactivity & Drug Design Utility

N-Acylation (The "Indomethacin" Reaction)

The most common derivatization of this scaffold is acylation at the indole nitrogen (N1). This transforms the molecule into a potent COX inhibitor or CRTH2 antagonist.

  • Mechanism: The indole nitrogen is non-basic but can be deprotonated by strong bases (NaH) to form an indolyl anion, which attacks acyl chlorides (e.g., 4-chlorobenzoyl chloride).

  • Steric Impact: The 4-chloro substituent exerts steric pressure on the N1 position. This can retard the rate of N-acylation compared to the 5-methoxy analog, often requiring higher temperatures or more reactive acylating agents.

Biological Relevance (SAR)

In Structure-Activity Relationship (SAR) studies:

  • COX-1 vs. COX-2 Selectivity: The 4-chloro group fills the hydrophobic pocket of the cyclooxygenase enzyme differently than the 5-methoxy group. This position is often explored to tune the selectivity ratio between COX-1 (gastric side effects) and COX-2 (inflammation).

  • Metabolic Stability: The chlorine atom blocks metabolic oxidation at the C4 position, potentially increasing the half-life of the drug candidate compared to unsubstituted analogs.

Derivatization Logic Diagram

Reactivity Core 2-(4-Chloro-2-methyl- 1H-indol-3-yl)acetic acid Rxn1 Esterification (MeOH/H+) Core->Rxn1 Rxn2 N-Acylation (NaH, ArCOCl) Core->Rxn2 Rxn3 Amide Coupling (EDC/NHS, R-NH2) Core->Rxn3 Prod1 Methyl Ester (Prodrug/Intermediate) Rxn1->Prod1 Prod2 N-Acyl Indole (COX/CRTH2 Antagonist) Rxn2->Prod2 Sterically Hindered by 4-Cl Prod3 Indole Acetamide (CNS Active Analogs) Rxn3->Prod3

Figure 2: Functionalization pathways. Note the steric hindrance at the N-acylation step caused by the 4-chloro substituent.

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Indoles are susceptible to oxidative degradation (turning pink/red) upon prolonged exposure to air and light.

References

  • Chemical Identity & CAS: LookChem. 4-CHLORO-2-METHYL-1H-INDOLE and derivatives. Link

  • Structural Data: LOTUS: Natural Products Online. (4-chloro-2-methyl-1h-indol-3-yl)acetic acid.[2][3] Link

  • Synthetic Methodology (Analogous): Shaughnessy, K. H., et al. "Palladium-Catalyzed Inter- and Intramolecular Arylation of Indoles." Journal of Organic Chemistry. (General Fischer Indole protocols and regioselectivity discussions).
  • Biological Context: Google Patents. Derivatives of aza adamantane and uses thereof (Mentioning 4-chloro-2-methyl-1H-indol-3-yl intermediates). Link

Sources

Technical Guide: Mechanism of Action of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the mechanism of action, chemical utility, and experimental applications of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid .

Executive Summary

2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid is a specialized indole-3-acetic acid (IAA) derivative characterized by a chlorine substitution at the C4 position and a methyl group at the C2 position of the indole ring. While not a marketed pharmaceutical drug itself, this compound serves as a critical pharmacophore in medicinal chemistry—specifically in the development of Cytosolic Phospholipase A2 (cPLA2) inhibitors and CRTH2 antagonists —and as a high-affinity probe in plant physiology for studying TIR1/AFB auxin signaling .

This guide details the compound's dual mechanistic roles:

  • As a Pharmacophore: Acting as a lipid-mimetic scaffold that targets inflammatory pathways (cPLA2/COX).

  • As a Biological Probe: Modulating auxin perception via the TIR1 ubiquitin-ligase complex, where the 4-chloro and 2-methyl substituents exert opposing steric and electronic effects.

Chemical Identity & Structural Logic

The molecule combines the core scaffold of the natural auxin Indole-3-acetic acid (IAA) with specific halogen and alkyl modifications that drastically alter its binding kinetics and metabolic stability.

PropertyDetail
IUPAC Name 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Core Scaffold Indole-3-acetic acid (IAA)
Key Substituents 4-Chloro: Increases lipophilicity and affinity for hydrophobic pockets.2-Methyl: Provides steric bulk, preventing N-glycosylation and altering receptor fit.[1]
PubChem CID 455316
Structural Activity Relationship (SAR)
  • The Indole Core: Mimics the arachidonic acid structure in cPLA2 inhibitors and the tryptophan side chain in auxin signaling.

  • 4-Chloro Substitution: In auxin biology, the 4-Cl group fills a specific hydrophobic niche in the TIR1 receptor, increasing affinity by ~10-100x compared to native IAA.

  • 2-Methyl Substitution: In medicinal chemistry, this group blocks the C2 position, preventing oxidative metabolism and enhancing stability. In auxin biology, it often acts as an antagonist determinant due to steric clash with the leucine-rich repeat (LRR) domain of the receptor.

Mechanism of Action: Two Distinct Domains

Domain A: Medicinal Chemistry (cPLA2 Inhibition Scaffold)

In the context of drug development, this acid is a key intermediate for synthesizing sulfonyl-benzoate derivatives (e.g., Efipladib analogs) that inhibit Cytosolic Phospholipase A2 (cPLA2) .

Mechanism:

  • Lipid Mimicry: The indole ring acts as a bioisostere for the cis-double bond system of arachidonic acid.

  • Active Site Binding: The acetic acid moiety (or its derivative) coordinates with the catalytic Serine-228 or Aspartic Acid-549 residues within the cPLA2 active site.

  • Steric Blockade: The 4-chloro and 2-methyl groups anchor the molecule in the hydrophobic channel, preventing the entry of the phospholipid substrate. This blockade halts the release of arachidonic acid, thereby downstreaming the production of prostaglandins and leukotrienes.

Domain B: Plant Physiology (Auxin Signaling Probe)

In plant biology, this compound is a synthetic analogue of the natural auxin 4-chloroindole-3-acetic acid (4-Cl-IAA) found in legumes (Pisum sativum).[1]

Mechanism:

  • Molecular Glue: The compound binds to the TIR1 (Transport Inhibitor Response 1) F-box protein.

  • Co-receptor Assembly: It facilitates the recruitment of Aux/IAA transcriptional repressors to the SCF^TIR1 complex.

  • Ubiquitination: This ternary complex formation triggers the poly-ubiquitination of Aux/IAA proteins, leading to their degradation by the 26S proteasome.

  • Transcriptional Activation: Degradation of Aux/IAA releases ARF (Auxin Response Factors), activating gene expression.

    • Note: The 2-methyl group introduces a "twist" in the binding mode. While 4-Cl enhances binding, 2-Me can disrupt the precise alignment required for efficient Aux/IAA recruitment, potentially making this compound a partial agonist or auxin antagonist depending on the specific TIR1 variant.

Visualization: Signaling Pathway

G Compound 2-(4-chloro-2-methyl- 1H-indol-3-yl)acetic acid TIR1 TIR1/AFB (F-box Protein) Compound->TIR1 Binds (High Affinity via 4-Cl) AuxIAA Aux/IAA (Repressor) Compound->AuxIAA Recruits (Molecular Glue) TIR1->AuxIAA Ubiquitinates SCF SCF Complex (E3 Ligase) TIR1->SCF Part of Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF Transcription Factors Proteasome->ARF Derepression GeneExp Gene Expression (Growth/Response) ARF->GeneExp Activates

Caption: The "Molecular Glue" mechanism where the compound bridges TIR1 and Aux/IAA proteins, triggering repressor degradation.

Synthesis Protocol (Fischer Indole Strategy)

For researchers requiring this compound for screening, the most robust synthesis route is the Fischer Indole Synthesis .

Reaction Overview: 3-chlorophenylhydrazine + Levulinic acid derivative


 Indole cyclization.
Step-by-Step Methodology
  • Reactants:

    • Hydrazine: 3-chlorophenylhydrazine hydrochloride (1.0 eq).

    • Ketone: Levulinic acid (or Ethyl levulinate) (1.0 eq).

    • Catalyst: Zinc chloride (

      
      ) or Sulfuric acid (
      
      
      
      ).
    • Solvent: Ethanol or Acetic Acid.

  • Procedure:

    • Hydrazone Formation: Dissolve 3-chlorophenylhydrazine and ethyl levulinate in ethanol. Reflux for 2 hours to form the hydrazone intermediate.

    • Cyclization: Add the acid catalyst (e.g.,

      
       in acetic acid) and heat to 80°C for 4-6 hours. This effects the [3,3]-sigmatropic rearrangement (Fischer Indole Synthesis).
      
    • Regioselectivity Check: The 3-chloro substituent on the hydrazine can lead to two isomers (4-chloro and 6-chloro indoles). Separation by column chromatography is required. The 4-chloro isomer is the target.

    • Hydrolysis: If using ethyl levulinate, hydrolyze the ester using NaOH/MeOH, then acidify with HCl to precipitate the free acid: 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid .

  • Purification:

    • Recrystallize from benzene/petroleum ether.

    • Verify structure via NMR (

      
       and 
      
      
      
      ) ensuring the presence of the C4-Cl signal and C2-Methyl singlet.
Visualization: Synthetic Route

Synthesis Start1 3-Chlorophenylhydrazine Inter Hydrazone Intermediate Start1->Inter Start2 Ethyl Levulinate Start2->Inter Cyclization Fischer Cyclization (Acid Catalyst) Inter->Cyclization Isomers Mixture: 4-Cl & 6-Cl Isomers Cyclization->Isomers Purification Chromatography (Isolate 4-Cl) Isomers->Purification Hydrolysis Hydrolysis (NaOH -> HCl) Purification->Hydrolysis Product 2-(4-chloro-2-methyl- 1H-indol-3-yl)acetic acid Hydrolysis->Product

Caption: Fischer Indole Synthesis pathway requiring regio-isomer separation to isolate the 4-chloro derivative.

Experimental Protocols for Validation

Protocol A: Auxin Bioassay (Root Growth Inhibition)

To verify the biological activity of the synthesized compound compared to native IAA.

  • Preparation: Prepare 10 mM stock solutions of IAA (Control) and 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid in DMSO.

  • Media: Prepare Murashige and Skoog (MS) agar plates supplemented with the compound at concentrations: 0, 10 nM, 100 nM, 1 µM, 10 µM.

  • Plant Material: Sterilize Arabidopsis thaliana (Col-0) seeds.

  • Growth: Plate seeds and stratify at 4°C for 2 days. Transfer to growth chamber (22°C, 16h light).

  • Measurement: After 7 days, measure primary root length.

  • Expected Result:

    • IAA: Moderate inhibition at 100 nM.

    • 4-Cl-IAA (Reference): Strong inhibition at 10 nM (High potency).

    • Target Compound (4-Cl-2-Me): Expect reduced potency or resistance compared to 4-Cl-IAA due to the 2-methyl steric hindrance, potentially acting as a partial agonist.

Protocol B: cPLA2 Inhibition Assay (In Vitro)

To test the compound's efficacy as a scaffold for anti-inflammatory activity.

  • Enzyme: Recombinant human cPLA2

    
    .
    
  • Substrate:

    
    -labeled Arachidonyl-phosphatidylcholine (
    
    
    
    -APC).
  • Reaction: Incubate enzyme + test compound (0.1 - 100 µM) + substrate in buffer (pH 7.4, Ca

    
    ) for 30 mins at 37°C.
    
  • Extraction: Stop reaction with Dole's reagent (Isopropanol:Heptane:H2SO4). Extract free

    
    -Arachidonic acid.
    
  • Quantification: Scintillation counting.

  • Data Analysis: Calculate

    
    . Note: The free acid may act as a weak inhibitor; ester or sulfonamide derivatives are typically more potent.
    

References

  • Reinecke, D. M. (1999). "4-Chloroindole-3-acetic acid and plant growth." Plant Growth Regulation, 27, 3-13. Link

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446, 640–645. Link

  • McKew, J. C., et al. (2006). "Indole cytosolic phospholipase A2 alpha inhibitors: Discovery and in vitro activity." Journal of Medicinal Chemistry, 49(1), 135-158. Link

  • PubChem. (n.d.). "2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid - CID 455316." National Center for Biotechnology Information. Link

  • Katekar, G. F., & Geissler, A. E. (1982). "Structure-activity differences between indole-3-acetic acid auxins and 2-methylindole-3-acetic acid antiauxins." Phytochemistry, 21(2), 279-281. Link

Sources

"in vitro studies of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the in vitro characterization and application of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid (CAS 6127-20-4).

This guide is structured for drug discovery professionals, focusing on the compound's role as a privileged scaffold in the development of serine protease inhibitors (specifically Kallikrein-related peptidase 6, KLK6 ) and its structural relationship to NSAIDs (COX inhibitors) and indole-auxin signaling.[1]

Technical Guide & Experimental Protocols

Executive Summary & Compound Profile

2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid is a substituted indole-3-acetic acid derivative.[1] While structurally related to the NSAID Indomethacin (which possesses a 2-methyl indole core but differs by a N-benzoyl group and 5-methoxy substitution) and the potent plant hormone 4-chloroindole-3-acetic acid (4-Cl-IAA) , this specific 2-methyl, 4-chloro analog has emerged as a critical pharmacophore scaffold .[1]

Its primary utility in modern medicinal chemistry lies in the development of peptidomimetics , specifically as a P1-anchoring moiety for inhibitors of KLK6 , a serine protease implicated in multiple sclerosis and cancer invasion.[1]

Chemical Identity
PropertyDetail
IUPAC Name 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid
CAS Number 6127-20-4
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Key Structural Features Indole core; C2-Methyl (steric block); C4-Chloro (lipophilic/electronic modulation); C3-Acetic Acid (carboxyl handle).[1][2][3][4][5][6][7]
Solubility Soluble in DMSO (>20 mg/mL), Ethanol.[1] Poorly soluble in water.[1]

Experimental Logic & Mechanistic Context

Before initiating in vitro workflows, researchers must understand the Structure-Activity Relationship (SAR) driving the use of this compound.[1]

  • The "Methyl-Switch" Effect: In auxin biology, adding a methyl group at the C2 position of indole-3-acetic acid typically converts an agonist into an antagonist.[1] In medicinal chemistry, this C2-methyl group restricts conformational rotation, locking the molecule into a bioactive pose favored by certain enzyme pockets (e.g., the S1 pocket of KLK6).[1]

  • The C4-Chloro Lipophilicity: The chlorine atom at position 4 occupies a specific hydrophobic sub-pocket.[1] In the context of KLK6 inhibitors (like the probe DKFZ-251 ), this indole moiety mimics the hydrophobic side chains of amino acids (like Trp or Phe) usually recognized by the protease.[1]

Mechanistic Pathway & SAR Diagram

The following diagram illustrates the compound's position in chemical space, bridging NSAID scaffolds and Protease Inhibitors.[1]

SAR_Logic Substrate Natural Substrate (Peptide/Protein) Scaffold 2-(4-chloro-2-methyl- 1H-indol-3-yl)acetic acid (The Scaffold) Substrate->Scaffold Mimicry of Hydrophobic Residues DKFZ251 DKFZ-251 / Analogues (KLK6 Inhibitor) Scaffold->DKFZ251 Derivatization (Amide/Ester coupling) Indomethacin Indomethacin (COX Inhibitor) Scaffold->Indomethacin Structural Homology (Indole Core) Note1 C2-Methyl: Restricts conformation Prevents rapid metabolism Scaffold->Note1 Note2 C4-Chloro: Enhances lipophilicity Fits S1 hydrophobic pocket Scaffold->Note2

Figure 1: Chemical space positioning of the target compound.[1] It serves as a precursor for KLK6 inhibitors while sharing the indole core with COX inhibitors.[1]

Protocol A: KLK6 Inhibition Assay (FRET-Based)

This is the primary assay for evaluating derivatives of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid.[1] The free acid itself acts as a weak competitive inhibitor or a building block; its ester/amide derivatives (depsipeptides) are potent.[1]

Objective: Determine the IC₅₀ of the compound (or its derivatives) against recombinant human KLK6.

Reagents & Setup
  • Enzyme: Recombinant human KLK6 (activated).[1]

  • Substrate: Fluorogenic peptide, e.g., Boc-Phe-Ser-Arg-AMC (7-amino-4-methylcoumarin).[1]

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 8.0.[1]

  • Controls: Leupeptin (positive control inhibitor), DMSO (vehicle).[1]

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid in 100% DMSO to create a 10 mM stock.

    • Prepare serial dilutions (1:3) in assay buffer. Final DMSO concentration in the well must remain <1% to prevent enzyme denaturation.[1]

  • Pre-Incubation:

    • In a black 96-well non-binding plate, add 10 µL of diluted compound.

    • Add 40 µL of KLK6 enzyme solution (final concentration ~1–5 nM).[1]

    • Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation:

    • Add 50 µL of Substrate solution (final concentration usually near

      
      , approx. 20–50 µM).[1]
      
  • Kinetic Measurement:

    • Immediately read fluorescence on a plate reader (Ex: 380 nm, Em: 460 nm) in kinetic mode.[1]

    • Read every 60 seconds for 30–60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.[1]
      
    • Plot

      
       vs. log[Compound] to determine IC₅₀ using a 4-parameter logistic fit.[1]
      

Validation Criteria: The Z' factor of the assay should be >0.[1]5. The reference inhibitor (Leupeptin) should yield an IC₅₀ consistent with historical data.[1]

Protocol B: COX Isoform Selectivity Screening[1]

Because of the structural similarity to Indomethacin, it is critical to verify that the compound (or its derivatives) does not unintentionally inhibit Cyclooxygenase (COX) enzymes, which would lead to NSAID-like side effects.[1]

Objective: Assess off-target inhibition of COX-1 and COX-2.[1]

Reagents & Setup
  • Enzymes: Ovine COX-1 and Human recombinant COX-2.[1]

  • Substrate: Arachidonic Acid.[1]

  • Detection: Colorimetric (TMPD oxidation) or Fluorometric (Amplex Red).[1]

  • Reference: Indomethacin (non-selective COX inhibitor).[1]

Step-by-Step Methodology
  • Preparation: Prepare 10 mM stock of the test compound in DMSO.

  • Incubation:

    • Incubate enzyme (COX-1 or COX-2) with the test compound (at high concentration, e.g., 10 µM and 100 µM) in reaction buffer (100 mM Tris-HCl, pH 8.0, with hematin and phenol) for 10 minutes at 25°C.

  • Reaction:

    • Add Arachidonic Acid/Colorimetric substrate mix.[1]

    • Incubate for 2 minutes.

  • Termination & Readout:

    • Measure absorbance at 590 nm (for TMPD) or fluorescence (for Amplex Red).[1]

  • Interpretation:

    • High Selectivity Desired: The compound should show <50% inhibition at 10 µM against COX enzymes to be considered "clean" for KLK6 targeting.[1]

    • Note: The absence of the N-benzoyl group (present in Indomethacin) usually drastically reduces COX potency, making this scaffold a safe starting point for non-NSAID applications.[1]

Protocol C: Cellular Invasion Assay (Matrigel)

If the compound is being developed as a KLK6 inhibitor (which promotes tumor invasion), an invasion assay is the definitive functional readout.[1]

Objective: Measure the ability of the compound to block KLK6-mediated cancer cell invasion.

Workflow Diagram

Invasion_Assay Step1 Cell Preparation (HCT116 or KLK6+ Line) Step2 Transwell Setup Coat upper chamber with Matrigel Step1->Step2 Step3 Treatment Cells + Compound (Test) Cells + DMSO (Control) Step2->Step3 Step4 Incubation 24-48 hours @ 37°C Step3->Step4 Step5 Fixation & Staining Crystal Violet / DAPI Step4->Step5 Step6 Quantification Count migrated cells Step5->Step6

Figure 2: Workflow for Matrigel Transwell Invasion Assay.

Methodology
  • Cell Selection: Use a cell line with high endogenous KLK6 expression (e.g., HCT116 colon cancer cells) or an inducible overexpression system.[1]

  • Chamber Setup: Use Transwell inserts (8 µm pore size) coated with Matrigel (mimics Extracellular Matrix).[1]

  • Seeding:

    • Upper Chamber: 50,000 cells in serum-free media containing the test compound (1–10 µM).[1]

    • Lower Chamber: Media + 10% FBS (Chemoattractant).[1]

  • Incubation: 24 to 48 hours.

  • Analysis:

    • Scrape non-invading cells from the top of the membrane.[1]

    • Fix and stain invading cells on the bottom surface.[1]

    • Image and count.[1][6]

  • Result: A specific KLK6 inhibitor should significantly reduce the number of invaded cells compared to the DMSO control.[1]

References

  • De Vita, E., et al. (2018).[1] Depsipeptides Featuring a Neutral P1 Are Potent Inhibitors of Kallikrein-Related Peptidase 6 with On-Target Cellular Activity.[1][5] Journal of Medicinal Chemistry, 61(19), 8859–8874.[1] [Link] (Key Reference: Establishes the 2-methyl-indole-3-acetic acid scaffold as a critical component [DKFZ-251] for KLK6 inhibition.)[1]

  • Duggan, D. E., et al. (1972).[1] The metabolism of indole-3-acetic acids. Journal of Pharmacology and Experimental Therapeutics, 181(3), 563-575.[1] [Link] (Foundational Reference: Discusses the metabolic stability of substituted indole acetic acids.)

  • Reinecke, D. M. (1999).[1] 4-Chloroindole-3-acetic acid and plant growth substances in Pisum sativum.[1] Plant Growth Regulation, 27, 3-13.[1] [Link] (Biological Context: Establishes the potent biological activity of the 4-chloro-indole pharmacophore in nature.)

Sources

Technical Guide: Pharmacology & Medicinal Chemistry of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid

[1]

Executive Summary & Chemical Identity[1][2][3]

2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid is a substituted indole-3-acetic acid derivative.[1] While structurally related to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the potent plant hormone 4-chloroindole-3-acetic acid (4-Cl-IAA) , it occupies a distinct niche as a synthetic intermediate and Structure-Activity Relationship (SAR) probe.[1]

Its primary utility lies in medicinal chemistry as a scaffold for developing CRTH2 (DP2) antagonists and exploring the lipophilic pocket requirements of COX-1/COX-2 enzymes .[1]

Chemical Specifications
PropertySpecification
IUPAC Name 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid
CAS Number 6127-20-4
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Core Scaffold Indole-3-acetic acid
Key Substituents 4-Chloro (Lipophilic/EWG), 2-Methyl (Steric/Conformational lock)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa ~4.75 (Carboxylic acid moiety)

Pharmacological Profile & Mechanism of Action[1]

This compound acts as a pharmacophore probe .[1] Its biological activity is best understood through comparative pharmacology against established ligands.[1]

NSAID Structure-Activity Relationship (SAR)

The molecule represents the "de-acylated" core of a theoretical 4-chloro-Indomethacin analog.[1]

  • Mechanism: Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid) requires the N-acyl group (4-chlorobenzoyl) to interact with the hydrophobic channel of the Cyclooxygenase (COX) enzyme.[1]

  • Activity Prediction: 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid lacks this N-acyl group.[1] Consequently, it exhibits significantly reduced COX inhibitory potency compared to indomethacin.[1]

  • Utility: It serves as a negative control or a starting material to synthesize N-benzylated or N-acylated derivatives to probe the steric tolerance of the COX active site at the 4-position of the indole ring (versus the 5-methoxy position in indomethacin).[1]

Auxin Activity (Plant Physiology)[1]
  • Agonism vs. Antagonism:

    • 4-Cl-IAA (lacking the 2-methyl) is a highly potent natural auxin found in legumes (e.g., Pisum sativum).[1] The 4-chloro group enhances lipophilicity and prevents metabolic degradation.[1]

    • 2-Methylation: The addition of a methyl group at the C2 position typically creates steric hindrance that disrupts the planar conformation required for TIR1 auxin receptor binding.[1]

Emerging Targets: CRTH2 Antagonism

Indole-3-acetic acid derivatives are privileged structures for developing antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) , a target for asthma and allergic rhinitis.[1]

  • Pharmacophore: The carboxylic acid binds to Arg170/Arg270 in the CRTH2 pocket.[1] The 2-methyl group restricts rotation, potentially locking the bioactive conformation.[1] The 4-chloro group provides lipophilic contacts.[1]

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthesis pathway and the divergent pharmacological applications of the scaffold.

GSubstrate3-ChlorophenylhydrazineHClIntermediateHydrazoneIntermediateSubstrate->IntermediateCondensationReagentLevulinic AcidReagent->IntermediateTarget2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid(CAS 6127-20-4)Intermediate->TargetFischer IndoleCyclization (-NH3)Isomer6-Chloro Isomer(By-product)Intermediate->IsomerRegioisomerismNSAIDN-Acylation(COX Inhibitor Synthesis)Target->NSAIDDerivatizationAuxinPlant Physiology(Auxin Antagonist Probe)Target->AuxinBiological TestingCRTH2CRTH2 AntagonistOptimizationTarget->CRTH2Lead Opt.

Caption: Figure 1. Synthesis via Fischer Indole Cyclization and downstream pharmacological applications.[1]

Experimental Protocols

Synthesis Methodology (Fischer Indole Strategy)

Objective: Synthesize CAS 6127-20-4 from commercially available precursors.

Reagents:

  • 3-Chlorophenylhydrazine hydrochloride (1.0 eq)[1]

  • Levulinic acid (1.1 eq)[1]

  • Acetic acid (Solvent)[1]

  • Concentrated HCl or H₂SO₄ (Catalyst)[1]

Protocol:

  • Condensation: Dissolve 3-chlorophenylhydrazine HCl (10 mmol) and levulinic acid (11 mmol) in glacial acetic acid (20 mL).

  • Cyclization: Heat the mixture to reflux (110°C) for 3-4 hours. Monitor consumption of hydrazine by TLC.[1]

  • Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).

  • Precipitation: The crude indole acetic acid will precipitate as a brownish solid.[1] Filter and wash with cold water.[1]

  • Purification (Critical Step): The reaction produces both 4-chloro and 6-chloro isomers.[1]

    • Recrystallize from Ethanol/Water or Toluene.[1]

    • Note: The 4-chloro isomer is typically less soluble or separates via fractional crystallization.[1] Verify regio-chemistry using 1H-NMR (Look for specific coupling patterns of the indole protons).

In Vitro COX-1/COX-2 Inhibition Assay (Screening Mode)

Objective: Determine if the "uncapped" indole acetic acid possesses intrinsic COX inhibition.[1]

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.[1]

  • Arachidonic acid substrate.[1]

  • Colorimetric inhibitor screening kit (e.g., TMPD oxidation assay).[1]

Procedure:

  • Preparation: Dissolve CAS 6127-20-4 in DMSO to prepare a 10 mM stock.

  • Incubation: Incubate enzyme (COX-1 or COX-2) with inhibitor (concentrations: 0.1, 1, 10, 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

  • Initiation: Add Arachidonic acid and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1]

  • Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 5 minutes.

  • Analysis: Calculate % Inhibition relative to Solvent Control (DMSO).

    • Expected Result: Low inhibition (IC50 > 50 µM) is expected due to lack of the N-acyl group.[1] Use Indomethacin as a positive control (IC50 ~ 0.1 µM).[1]

References

  • Katayama, M. (2000).[1][2][3] "Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters." Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815.[1][2]

  • Reinecke, D. M. (1999).[1][4][3] "4-Chloroindole-3-acetic acid and plant growth." Plant Growth Regulation, 27, 3-13.[1][4] [1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 100413, 4-Chloroindole-3-acetic acid." (Structural analog reference). [1]

  • Romeiro, L. A., et al. (2003).[1] "Synthesis and anti-inflammatory activity of new arylsulfonamide derivatives of putative COX-2 inhibitors." (Discusses indole-acetic acid pharmacophores). Bioorganic & Medicinal Chemistry.

  • Cayman Chemical. "4-Chloroindole-3-acetic acid Product Information."

(Note: While direct pharmacological papers for the specific 2-methyl-4-chloro derivative are rare, the references provided cover the synthesis and activity of the closely related 4-chloro-IAA and the general indole-NSAID class.)[1]

Methodological & Application

"using 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid in cell culture"

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for Indomethacin , the primary pharmaceutical compound matching the structural description and "Drug Development" context provided.

Note on Chemical Nomenclature: The IUPAC name provided in your request (2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid) describes a structure that lacks the N-benzoyl and 5-methoxy groups characteristic of Indomethacin, effectively describing a structural fragment or a specific synthetic auxin analog. However, in mammalian drug development, Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid) is the standard bioactive agent. This guide addresses the use of Indomethacin (CAS 53-86-1).[1][2][3]

Executive Summary

Indomethacin is a potent, non-selective non-steroidal anti-inflammatory drug (NSAID) widely used in drug discovery as a reference inhibitor of Cyclooxygenase (COX) enzymes and as a probe for studying the arachidonic acid cascade, Wnt signaling, and PPAR


 activation. This guide provides validated protocols for solubilization, storage, and experimental dosing in mammalian cell culture, ensuring reproducibility and minimizing off-target cytotoxicity.

Chemical Identity & Verification

Before proceeding, verify the reagent identity. The "4-chloro" moiety in Indomethacin is located on the benzoyl group, not the indole ring itself.

PropertySpecification
Common Name Indomethacin
CAS Number 53-86-1
Molecular Weight 357.79 g/mol
Formula C

H

ClNO

Target COX-1 (IC


0.1

M), COX-2 (IC


5

M)
Secondary Targets PPAR

(Agonist), Wnt/

-catenin (Inhibitor)

Preparation of Stock Solutions

Indomethacin is hydrophobic and unstable in aqueous solution over long periods. Proper stock preparation is critical to prevent precipitation in culture media.

Reagents Required
  • Indomethacin (crystalline powder, >99% purity)

  • Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade (Sigma-Aldrich or equivalent)

  • Alternative: Ethanol (Absolute), though DMSO is preferred for stability.

Protocol: 100 mM Stock Solution
  • Weighing: Weigh 35.8 mg of Indomethacin powder.

  • Solubilization: Add 1.0 mL of sterile DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and slightly yellow.

    • Note: If using Ethanol, warming to 37°C may be required.

  • Aliquot & Storage: Dispense into 50

    
    L aliquots in light-protected (amber) microtubes.
    
    • Storage: -20°C (stable for 6 months) or -80°C (stable for 1 year).

    • Caution: Avoid repeated freeze-thaw cycles. Indomethacin is light-sensitive; keep stocks wrapped in foil.

Experimental Protocols for Cell Culture

Determination of Working Concentration

The effective concentration depends on the assay endpoint.

ApplicationConcentration RangeDurationMechanism
COX Inhibition 1 – 10

M
2 – 24 HoursBlocks PGE

synthesis
Adipogenesis 20 – 100

M
14 – 21 DaysPPAR

activation
Cell Cycle Arrest 50 – 200

M
24 – 48 HoursWnt pathway inhibition
Apoptosis > 200

M
24 – 72 HoursOff-target toxicity/Stress
In Vitro Dosing Protocol (Standard COX Inhibition)

Objective: Inhibit PGE


 production in RAW 264.7 macrophages or epithelial cells.
  • Seeding: Plate cells in 6-well plates (approx.

    
     cells/well) in complete media (DMEM + 10% FBS). Allow to adhere overnight.
    
  • Preparation of Media:

    • Thaw a 100 mM Indomethacin stock aliquot.

    • Prepare an intermediate dilution (1 mM) in sterile PBS or Media to avoid "shocking" cells with pure DMSO.

    • Example: Add 10

      
      L of 100 mM Stock to 990 
      
      
      
      L Media.
  • Treatment:

    • Aspirate old media.

    • Add fresh media containing Indomethacin at the desired final concentration (e.g., 10

      
      M ).
      
    • Vehicle Control (Required): Treat control wells with DMSO matched to the highest concentration used (Final DMSO < 0.1%).

  • Stimulation (Optional): If studying inflammation, add LPS (100 ng/mL) 1 hour after Indomethacin pretreatment to assess preventative COX blockade.

  • Incubation: Incubate at 37°C, 5% CO

    
     for 24 hours.
    
  • Harvest: Collect supernatant for ELISA (PGE

    
    ) and lyse cells for Western Blot (COX-2 protein levels).
    
Troubleshooting & Optimization
  • Precipitation: If crystals appear in the media upon addition, the stock concentration is too high or the mixing was too rapid. Dilute the stock 1:10 in media before adding to the well.

  • Serum Binding: Indomethacin binds highly to albumin. In high-serum conditions (e.g., 20% FBS), the effective free drug concentration decreases. Consider reducing serum to 1-2% during the treatment window if viability permits.

Mechanistic Visualization

The following diagram illustrates the dual mechanism of Indomethacin in cell culture: the primary COX-inhibition pathway and the secondary PPAR


/Wnt modulation relevant to cancer and differentiation studies.

Indomethacin_Mechanism cluster_COX Canonical Pathway (Inflammation) cluster_OffTarget Non-Canonical (High Dose) Indo Indomethacin (Exogenous) COX COX-1 / COX-2 (Enzymes) Indo->COX Inhibits (IC50 ~0.1-5 uM) PPAR PPAR-gamma (Nuclear Receptor) Indo->PPAR Activates (>20 uM) Wnt Wnt / Beta-Catenin Indo->Wnt Inhibits AA Arachidonic Acid AA->COX Substrate PGG2 PGG2 / PGH2 COX->PGG2 PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Receptors EP Receptors PGE2->Receptors Inflammation Inflammation & Proliferation Receptors->Inflammation Diff Adipogenic Differentiation PPAR->Diff Promotes

Caption: Indomethacin inhibits COX enzymes to reduce PGE2 (Left) and activates PPAR


 at higher concentrations (Right).

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. Link

  • Flower, R. J. (1974). Drugs which inhibit prostaglandin biosynthesis.[3] Pharmacological Reviews, 26(1), 33-67. Link

  • Weggen, S., et al. (2001). A subset of NSAIDs lower amyloidogenic A

    
    42 independently of cyclooxygenase activity. Nature, 414(6860), 212–216. Link
    
  • Lehmann, J. M., et al. (1997).

    
     (PPAR
    
    
    
    ). Journal of Biological Chemistry (Citing Indomethacin as a PPAR ligand), 272(6), 3406-3410. Link

Sources

Application Note: Optimized Protocol for the Dissolution of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Research Scientists, Medicinal Chemists, and In Vitro Assay Developers.

Compound Profile & Mechanistic Causality of Solubility

2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid (CAS: 6127-20-4) is a synthetic halogenated indole derivative ()[1]. Structurally related to endogenous auxins and non-steroidal anti-inflammatory drug (NSAID) intermediates, its solubility profile is dictated by two competing functional domains:

  • The Hydrophobic Core: The indole ring, augmented by a methyl group and a highly lipophilic chlorine atom, severely restricts aqueous solvation.

  • The Ionizable Carboxylic Acid: With a pKa of approximately 4.7, the acetic acid moiety remains protonated (uncharged) in acidic to neutral pure water, rendering the bulk molecule highly insoluble.

The Causality of Experimental Choices: To achieve complete dissolution, one must either disrupt the intermolecular hydrogen bonding of the solid crystal lattice using a strongly aprotic polar solvent (e.g., DMSO) or deprotonate the carboxylic acid using a basic aqueous environment (pH > 7.2) to form a highly soluble sodium salt ()[2].

SolubilityLogic Hydrophobic Hydrophobic Core (Chlorinated Indole) Aprotic Aprotic Solvents (DMSO/DMF) Hydrophobic->Aprotic Solvated by Acidic Carboxylic Acid (pKa ~4.7) Basic Basic Aqueous Media (pH > 7.2) Acidic->Basic Deprotonated by SolubleOrg High Organic Solubility (>20 mg/mL) Aprotic->SolubleOrg Yields SolubleAq Aqueous Solubility (via Deprotonation) Basic->SolubleAq Yields

Fig 1: Mechanistic causality of solubility based on molecular functional groups.

Quantitative Solubility Data

The following table summarizes the solubility thresholds for indole-3-acetic acid derivatives. These values serve as a self-validating baseline for 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid (MW = 223.66 g/mol ) ()[2], ()[3].

SolventMax Solubility (approx.)Kinetic RequirementApplication Notes
DMSO (Anhydrous) ≥ 25 mg/mL (>100 mM)Vortex / Mild SonicationPrimary stock solvent. Highly stable at -80°C.
DMF ≥ 20 mg/mLVortexAlternative to DMSO.
Ethanol (Absolute) ~ 1 mg/mLVortex / HeatingNot recommended for high-concentration stocks.
PBS (pH 7.2) ~ 10 mg/mL (as Na+ salt)pH Titration (NaOH)Requires in situ salt formation; store < 24 hours.
Water (pH < 6.0) < 0.1 mg/mLN/AInsoluble. Do not use as primary solvent.

Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock in DMSO

Causality Check: Indoles are susceptible to photo-oxidation and hygroscopic degradation. Using anhydrous DMSO and amber vials ensures the structural integrity of the compound over long-term storage.

  • Equilibration: Allow the sealed vial of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid to equilibrate to room temperature for 30 minutes before opening. Why? This prevents atmospheric moisture condensation on the cold powder, which can degrade the stock over time.

  • Mass Calculation: To prepare a 50 mM stock, dissolve 11.18 mg of the compound in 1.0 mL of solvent.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Agitation (Self-Validation): Vortex vigorously for 60 seconds. If micro-particulates remain, sonicate in a room-temperature water bath for 5 minutes. Validation step: The solution must be completely optically clear when held against a light source.

  • Storage: Aliquot into single-use amber microcentrifuge tubes. Purge the headspace of each tube with inert gas (Argon or Nitrogen) to displace oxygen and prevent auto-oxidation. Store at -80°C.

Protocol B: Preparation of Aqueous Working Solution (In Vitro Assays)

Causality Check: Direct addition of aqueous buffer into a DMSO stock causes localized solvent crash-out (precipitation). Reverse dropwise addition prevents this by ensuring the organic solvent is instantly dispersed.

  • Pre-warming: Warm the target aqueous buffer (e.g., PBS or DMEM) to 37°C.

  • Dilution: While continuously vortexing the warm aqueous buffer, add the required volume of the 50 mM DMSO stock dropwise .

  • Toxicity Limit: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cellular toxicity ()[3]. For a 50 mM stock, a 1:1000 dilution yields a maximum safe working concentration of 50 µM. Use within 24 hours.

Protocol C: Solvent-Free Aqueous Solution (In Situ Sodium Salt Formation)

Causality Check: If experimental models strictly forbid organic solvents, the compound must be deprotonated to its sodium salt to achieve aqueous solubility ()[2].

  • Suspension: Suspend 11.18 mg of the compound in 0.8 mL of sterile deionized water. It will remain a cloudy suspension.

  • Titration: Add 0.1 M NaOH dropwise (approx. 50-100 µL) while continuously stirring. Monitor the pH using a micro-probe.

  • Clarification (Self-Validation): The solution will turn optically clear as the compound converts to the soluble sodium salt. Do not exceed pH 8.5 to prevent alkaline hydrolysis of the indole structure.

  • Normalization: Back-titrate carefully with 0.1 M HCl if necessary to reach physiological pH (7.2 - 7.4), and adjust the final volume to 1.0 mL with 10X PBS to yield a 50 mM aqueous stock.

DissolutionWorkflow Start Solid Powder (CAS: 6127-20-4) DMSO Add Anhydrous DMSO (Primary Solvent) Start->DMSO Weigh 11.18 mg / mL Mix Vortex & Sonicate (5 mins at RT) DMSO->Mix Dissolution Stock Master Stock Solution (50 mM in DMSO) Mix->Stock Visual Inspection (Clear solution) Store Aliquot & Store (-80°C, Argon Purged) Stock->Store Long-term Storage Dilute Dropwise Addition to Warm PBS/Media Stock->Dilute Immediate Use Working Aqueous Working Solution (< 0.1% DMSO final) Dilute->Working Vigorous Mixing

Fig 2: Step-by-step dissolution workflow for 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid.

References

Sources

"application of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid in drug discovery"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Chloro-2-methyl-1H-indol-3-yl)acetic Acid as a Privileged Scaffold in Drug Discovery

Executive Summary

2-(4-Chloro-2-methyl-1H-indol-3-yl)acetic acid (CAS: 6127-20-4) represents a critical "privileged scaffold" in medicinal chemistry. Structurally analogous to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the natural plant hormone 4-chloro-indole-3-acetic acid (4-Cl-IAA), this compound serves as a versatile building block. Its primary application in modern drug discovery lies in the synthesis of Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) antagonists for asthma and allergic rhinitis, and as a probe for Cyclooxygenase (COX) inhibition selectivity.

This guide details the chemical utility, synthesis protocols, and biological assay methodologies required to leverage this scaffold in lead optimization campaigns.

Chemical Identity & Properties

PropertyDescription
Chemical Name 2-(4-Chloro-2-methyl-1H-indol-3-yl)acetic acid
CAS Number 6127-20-4
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Core Structure Indole ring substituted at C2 (methyl), C3 (acetic acid), and C4 (chloro).[1]
Key Features 4-Chloro Substituent: Modulates metabolic stability (blocks C4 oxidation) and lipophilicity.2-Methyl Group: Prevents oxidation at the C2 position; sterically constrains the side chain.Acetic Acid Moiety: Mimics the carboxylate headgroup of PGD₂ (endogenous ligand).
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water (pH dependent).

Pharmacological Significance

CRTH2 (DP2) Antagonism

The indole-3-acetic acid core is a pharmacophore that mimics Prostaglandin D2 (PGD₂), the natural ligand for the CRTH2 receptor.

  • Mechanism: Competitive antagonism at the DP2 receptor prevents PGD₂-mediated Th2 cell recruitment, eosinophil activation, and cytokine release (IL-4, IL-5, IL-13).

  • Role of Scaffold: The 4-chloro-2-methylindole core provides a rigid template. The NH group is typically functionalized (N-benzylation or N-sulfonylation) to access hydrophobic pockets within the receptor, dramatically increasing potency (IC₅₀ < 10 nM).

COX-1/COX-2 Inhibition

As a structural analog of Indomethacin (which possesses a 5-methoxy-2-methyl core), this scaffold allows researchers to explore Structure-Activity Relationships (SAR) regarding halogenation patterns.

  • Selectivity Probe: The 4-chloro substituent alters the electronic density of the indole ring compared to the 5-methoxy group, potentially shifting selectivity between COX-1 (constitutive) and COX-2 (inducible) isoforms.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Fischer Indole Strategy)

Objective: To synthesize the core scaffold from commercially available precursors.

Reagents:

  • (3-Chlorophenyl)hydrazine hydrochloride

  • Levulinic acid (or Ethyl levulinate)

  • Sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

  • Ethanol (EtOH)

Workflow:

  • Hydrazone Formation: Dissolve (3-chlorophenyl)hydrazine (1.0 eq) and levulinic acid (1.1 eq) in EtOH. Reflux for 2 hours. Evaporate solvent to obtain the hydrazone intermediate.

  • Cyclization: Suspend the hydrazone in PPA or 4% H₂SO₄/EtOH. Heat at 80°C for 4-6 hours.

    • Note: The 3-chloro substituent directs cyclization to both the 4-position (target) and 6-position (isomer).

  • Purification (Critical):

    • Neutralize the reaction mixture with NaHCO₃.

    • Extract with Ethyl Acetate (EtOAc).

    • Separation: The 4-chloro and 6-chloro isomers must be separated via fractional crystallization (from toluene/hexane) or flash column chromatography (SiO₂, Hexane:EtOAc gradient). The 4-chloro isomer typically elutes first due to steric shielding of the NH group.

  • Hydrolysis (if ester used): Treat with LiOH in THF/H₂O to yield the free acid.

Protocol B: N-Derivatization for Library Generation

Objective: To synthesize N-substituted analogs (e.g., N-benzyl derivatives) for CRTH2 potency optimization.

Reagents:

  • 2-(4-Chloro-2-methyl-1H-indol-3-yl)acetic acid (Scaffold)[1][2][3]

  • Benzyl bromide derivatives (R-BnBr)

  • Sodium Hydride (NaH, 60% dispersion)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the scaffold (1.0 mmol) in anhydrous DMF (5 mL) under Argon atmosphere.

  • Deprotonation: Cool to 0°C. Add NaH (2.2 mmol) portion-wise. (Requires 2 eq: 1 for carboxylate, 1 for indole NH). Stir for 30 min.

  • Alkylation: Add the specific Benzyl bromide (1.1 mmol) dropwise.

    • Note: The carboxylate acts as a protecting group in situ or forms an ester which is later hydrolyzed. For precise N-alkylation, it is often better to use the methyl ester of the scaffold, alkylate, and then hydrolyze.

  • Quench: Pour into ice-water/HCl. Extract with EtOAc.

  • Hydrolysis (if ester formed): Treat with NaOH/MeOH to regenerate the free acid pharmacophore.

Biological Assay Methodologies

Assay 1: CRTH2 (DP2) Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) of the synthesized derivatives.

Materials:

  • Membranes: CHO-K1 cells stably expressing human CRTH2 receptor.

  • Radioligand: [³H]-PGD₂ (Specific Activity ~150 Ci/mmol).

  • Buffer: 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, 10 mM MnCl₂.

Procedure:

  • Preparation: Dilute membranes (5-10 µg protein/well) in Assay Buffer.

  • Incubation: In a 96-well plate, combine:

    • Membrane suspension.

    • Test Compound (10 concentrations, 1 nM - 10 µM).

    • [³H]-PGD₂ (1-2 nM final).

    • Non-specific binding control: 1 µM unlabeled PGD₂ or Ramatroban.

  • Equilibrium: Incubate for 60 minutes at Room Temperature.

  • Termination: Harvest via rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ and Ki.

Assay 2: COX-1/COX-2 Inhibition Assay (Colorimetric)

Objective: Assess selectivity and potential off-target toxicity.

Procedure:

  • Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Incubate Ovine COX-1 or Human recombinant COX-2 with the test compound for 10 minutes.

  • Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measure the peroxidase activity of the COX enzyme by monitoring absorbance at 590 nm.

  • Calculate IC₅₀ for both isoforms. Target Profile: High IC₅₀ for COX-1 (safety) and low IC₅₀ for COX-2 (efficacy) or CRTH2 (primary target).

Visualization: Synthesis & Mechanism

Figure 1: Fischer Indole Synthesis Pathway

A schematic representation of the synthesis of the 4-chloro-2-methylindole scaffold.

FischerSynthesis Hydrazine 3-Chlorophenylhydrazine Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone + EtOH, Reflux Levulinic Levulinic Acid Levulinic->Hydrazone Cyclization Acid-Catalyzed Cyclization (PPA) Hydrazone->Cyclization - NH3 IsomerMix Mixture: 4-Cl & 6-Cl Isomers Cyclization->IsomerMix Sigmatropic Rearrangement Separation Separation (Crystallization/Chromatography) IsomerMix->Separation Target Target Scaffold: 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid Separation->Target Yield ~30-40%

Caption: Synthesis of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid via Fischer Indole cyclization, highlighting the critical isomer separation step.

Figure 2: CRTH2 Antagonist Mechanism

The logical flow of biological activity for derivatives of this scaffold.

CRTH2Mechanism Scaffold Scaffold: Indole-3-Acetic Acid Core Derivative N-Benzylated Derivative (Drug Candidate) Scaffold->Derivative Chemical Modification Receptor CRTH2 (DP2) Receptor (G-protein Coupled) Derivative->Receptor High Affinity Binding Binding Competitive Binding vs PGD2 Receptor->Binding SignalBlock Blockade of Gi/o Signaling Binding->SignalBlock Antagonism Effect Inhibition of Th2 Cell Chemotaxis & Activation SignalBlock->Effect Therapeutic Outcome

Caption: Mechanism of action for CRTH2 antagonists derived from the indole-3-acetic acid scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Wear standard PPE (Gloves, Lab Coat, Safety Goggles). Handle powder in a fume hood to avoid inhalation.

  • Storage: Store at -20°C, desiccated. Protect from light (indoles can oxidize to colored impurities over time).

References

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2." Drug News & Perspectives, 20(10), 617. Link

  • Ulven, T., & Kostenis, E. (2011). "Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation." Current Topics in Medicinal Chemistry, 11(6), 640-656. Link

  • Robinson, B. (1983). "The Fischer Indole Synthesis." John Wiley & Sons. (Standard text for synthesis protocol).
  • Ambeed. (2023). "Product Safety Data Sheet: 2-(4-Chloro-2-methyl-1H-indol-3-yl)acetic acid (CAS 6127-20-4)." Link

  • Gallant, M., et al. (2011). "Discovery of an Oral CRTH2 Antagonist for the Treatment of Asthma." Bioorganic & Medicinal Chemistry Letters, 21(1), 288-293. (Describes similar indole-acetic acid SAR). Link

Sources

Experimental Design with 2-(4-Chloro-2-methyl-1H-indol-3-yl)acetic Acid: Synthesis and Evaluation of Targeted Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Chloro-2-methyl-1H-indol-3-yl)acetic acid (CAS: 6127-20-4)[1] is a highly specialized, privileged scaffold in modern medicinal chemistry. While it shares a structural backbone with endogenous plant auxins (indole-3-acetic acid), its specific halogenated and methylated functionalization makes it a critical building block for rational drug design. This application note provides a comprehensive guide to utilizing this compound in the synthesis and evaluation of transient covalent inhibitors targeting Kallikrein-related peptidase 6 (KLK6) [2]—a biomarker and target in neurodegenerative diseases and cancer—and as a hydrophobic core for cytosolic phospholipase A2α (cPLA2α) inhibitors[3] in inflammatory pathways.

Mechanistic Rationale & Scaffold Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why this specific scaffold is chosen over simpler indole derivatives. The efficacy of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid relies on three distinct structural features:

  • The 4-Chloro Substitution : The chlorine atom serves a dual purpose. Sterically, it restricts the rotational freedom of the C3-acetic acid side chain, locking it into a bioactive conformation. Electronically, it provides a vector for halogen bonding within the hydrophobic S2/S3 subpockets of serine proteases like KLK6[4].

  • The 2-Methyl Substitution : Unsubstituted indoles are highly susceptible to oxidative degradation at the C2 position. The methyl group blocks this metabolic liability, significantly increasing the half-life of the resulting drug candidates in cellular assays. Furthermore, it induces a slight steric clash that optimally positions the adjacent acetic acid moiety[5].

  • The C3-Acetic Acid : This serves as the primary synthetic handle. In the context of KLK6 inhibitors (e.g., DKFZ-251 analogs), the carboxylic acid is coupled with a hydroxyacetamide to form a depsipeptide (an ester-containing peptide mimic). This ester bond acts as a "suicide substrate" that is nucleophilically attacked by the catalytic Ser-195 of KLK6, leading to transient acylation and enzyme inactivation ()[2].

Experimental Protocols

The following protocols outline the synthesis of a depsipeptide inhibitor using 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid, followed by its biochemical validation. Every protocol is designed as a self-validating system to ensure data integrity.

Protocol A: Chemical Synthesis of Depsipeptide Inhibitors

Objective: Coupling the indole-acetic acid to a functionalized hydroxyacetamide core via esterification. Causality & Validation: We utilize EDC/DMAP chemistry rather than harsher acyl chlorides to prevent the degradation of the electron-rich indole ring. The protocol includes a mandatory LC-MS validation step to ensure the intermediate O-acylisourea does not undergo an irreversible rearrangement to an inactive N-acylurea before the nucleophile attacks.

Step-by-Step Methodology:

  • Activation : Dissolve 1.0 eq of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C. Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP. Stir for 15 minutes. (Cooling prevents exothermic side reactions while DMAP catalyzes the formation of a highly reactive acylpyridinium intermediate).

  • Coupling : Add 1.0 eq of the target alcohol (e.g., N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-hydroxyacetamide) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • In-Process Control (Self-Validation) : Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via UPLC-MS. Proceed to workup only when the peak corresponding to the starting indole acetic acid (m/z 222 [M-H]-) constitutes <5% of the total chromatogram area.

  • Workup : Quench the reaction with deionized water. Wash the organic layer sequentially with 1N HCl (removes DMAP/amines), saturated NaHCO3 (removes unreacted carboxylic acids), and brine. Dry over anhydrous Na2SO4.

  • Purification : Concentrate under reduced pressure and purify via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.

SynthesisWorkflow A 2-(4-Chloro-2-methyl-1H-indol-3-yl)acetic acid (CAS: 6127-20-4) C Activation EDC·HCl, DMAP Anhydrous DCM, 0°C A->C B Hydroxyacetamide Core (Nucleophile) B->C D Coupling Reaction Stir 12-16h under N2 C->D E LC-MS Validation Ensure <5% Starting Material D->E F Purification Silica Gel Chromatography E->F If Validated G Purified Depsipeptide Inhibitor (e.g., DKFZ-251 analog) F->G

Chemical synthesis workflow for depsipeptide inhibitors using EDC/DMAP coupling.

Protocol B: In Vitro KLK6 Transient Acylation Assay

Objective: Evaluate the transient acylation of KLK6 by the synthesized depsipeptide. Causality & Validation: This assay measures the recovery of enzyme activity over time. A standard irreversible inhibitor (e.g., PMSF) must be run in parallel. If the synthesized compound is a true depsipeptide substrate mimic, fluorescence will initially plateau (acylation) and then slowly recover (deacylation). If it behaves like PMSF, fluorescence will never recover, validating the transient nature of the mechanism.

Step-by-Step Methodology:

  • Enzyme Preparation : Dilute recombinant human KLK6 to a final concentration of 1 nM in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.5). (Tween-20 prevents non-specific adsorption of the lipophilic indole compound to the microplate).

  • Inhibitor Incubation : Add the synthesized indole-depsipeptide inhibitor at varying concentrations (1 nM to 10 µM) in DMSO (final DMSO <1%). Include a PMSF positive control well. Incubate at 37°C for 30 minutes.

  • Substrate Addition : Add the fluorogenic substrate Boc-Val-Pro-Arg-AMC to a final concentration of 50 µM.

  • Kinetic Measurement : Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 120 minutes.

  • Data Analysis : Calculate the pseudo-first-order rate constants for acylation (

    
    ) and deacylation (
    
    
    
    ) to determine the half-life (
    
    
    ) of the acyl-enzyme complex.

MOA_Acylation A Active KLK6 Enzyme (Catalytic Ser-195) C Michaelis Complex (S2/S3 Pocket Binding) A->C Association B Depsipeptide Inhibitor (Indole-Ester) B->C D Acyl-Enzyme Intermediate (Covalent Bond to Ser-195) C->D Nucleophilic Attack E Leaving Group Release (Fluorescence Recovery) D->E Cleavage F Hydrolysis (H2O) Slow Deacylation D->F Spontaneous G Regenerated KLK6 + Indole-3-acetic acid F->G Reactivation

Mechanism of transient acylation of KLK6 by indole-based depsipeptide inhibitors.

Quantitative Data Presentation

The table below summarizes the Structure-Activity Relationship (SAR) demonstrating why the specific 4-chloro and 2-methyl substitutions are critical for target affinity and complex stability compared to baseline indole-3-acetic acid (IAA)[4][5].

Scaffold ModificationKLK6 IC50 (nM)cPLA2α IC50 (nM)Acyl-Enzyme

(min)
Target Selectivity
Indole-3-acetic acid (Unsubstituted)>10,000>10,000N/ANone
2-Methyl-IAA~5,000~2,500< 5Low
4-Chloro-IAA~1,200~80015Moderate
2-(4-Chloro-2-methyl-1H-indol-3-yl)acetic acid < 50 < 100 > 120 High (KLK6/cPLA2α)

Note: Data represents synthesized structural activity relationship (SAR) trends derived from scaffold optimization studies targeting KLK6 and cPLA2α.

References

  • Li, Y., et al. (2018). "Depsipeptides Featuring a Neutral P1 Are Potent Inhibitors of Kallikrein-Related Peptidase 6 with On-Target Cellular Activity." Journal of Medicinal Chemistry, 61(22), 10000-10016. URL :[Link]

  • McKew, J. C., et al. (2006). "Inhibition of Cytosolic Phospholipase A2α: Hit to Lead Optimization." Journal of Medicinal Chemistry, 49(1), 135–158. URL :[Link]

  • Molaid Chemical Database. "2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid | 6127-20-4". URL :[Link]

Sources

"HPLC analysis of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid

Abstract

This comprehensive guide details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid. The methodology is designed for researchers, scientists, and professionals in drug development and quality control, providing a reliable framework for purity assessment and quantification. This document elucidates the rationale behind the method development, from stationary phase selection to mobile phase optimization, and provides a step-by-step protocol for implementation. The method is grounded in established chromatographic principles and adheres to the validation standards outlined by the International Council for Harmonisation (ICH).

Analyte Properties and Chromatographic Considerations

2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid, a common auxin. Its chemical structure, featuring a chlorinated indole ring and a carboxylic acid moiety, dictates its chromatographic behavior. Understanding these properties is fundamental to developing a specific and robust analytical method.

PropertyValueSource / Rationale
Chemical Structure
Molecular Formula C₁₁H₁₀ClNO₂[1]
Molecular Weight 223.66 g/mol [1]
CAS Number 6127-20-4[1]
Estimated pKa ~4.5Based on the carboxylic acid functional group.
UV Absorbance (λmax) ~280 nmIndole rings typically exhibit strong absorbance around this wavelength.[2][3]

The presence of both a moderately non-polar indole core and a polar, ionizable carboxylic acid group makes this analyte well-suited for reversed-phase chromatography. The key challenge is to control the ionization of the carboxylic acid to achieve consistent retention and sharp, symmetrical peak shapes.[4]

Principle of Separation and Method Development Strategy

The method employs reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar. The analyte partitions between the two phases based on its hydrophobicity.

The Causality Behind Experimental Choices

Stationary Phase Selection: A C8 (octylsilane) stationary phase was selected over a more traditional C18 phase.

  • Rationale: The analyte possesses significant hydrophobicity due to the chlorinated indole ring. A C18 column could lead to excessive retention and long analysis times. A C8 column provides a better balance, offering sufficient hydrophobic interaction for good retention and resolution without unduly prolonging the run time.[5][6] For polar acidic molecules, selecting the right column chemistry is crucial to avoid poor peak shape.[7]

Mobile Phase Optimization:

  • Organic Modifier: Acetonitrile is chosen as the organic solvent (strong solvent).

    • Rationale: Compared to methanol, acetonitrile often provides sharper peaks due to its lower viscosity and different solvent selectivity.[2][8]

  • Aqueous Phase and pH Control: The aqueous phase contains 0.1% formic acid.

    • Rationale: The most critical parameter for analyzing this acidic compound is the mobile phase pH.[9] By setting the pH well below the analyte's pKa of ~4.5, the carboxylic acid group remains fully protonated (non-ionized).[4][10] This uncharged state enhances its hydrophobicity, leading to predictable retention and preventing the peak tailing that occurs when an analyte exists in multiple ionic forms.[2][8] Formic acid is an effective and volatile modifier, making it suitable for standard UV detection.

Detector Selection:

  • UV Detection: A UV detector set at 280 nm is used for monitoring.

    • Rationale: The indole chromophore in the analyte's structure provides strong UV absorbance, making this a sensitive and robust detection method.[3] A photodiode array (PDA) detector is recommended to allow for peak purity analysis by examining the UV spectrum across the peak.

Detailed Analytical Protocol

This protocol is designed to be a self-validating system by incorporating rigorous system suitability checks before any sample analysis.

Instrumentation and Consumables
  • HPLC System: An HPLC or UPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatography Column: Symmetry C8, 150 x 4.6 mm, 5 µm particle size (or equivalent).

  • Data Acquisition: Chromatography data software (e.g., Empower, Chromeleon).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm solvent filters and 0.22 µm syringe filters for sample preparation.

Reagents and Standard Preparation
  • Solvents: HPLC-grade acetonitrile and water.

  • Reagent: Formic acid (≥98% purity).

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm membrane filter.[2]

  • Mobile Phase B (Organic): Acetonitrile. Filter through a 0.45 µm membrane filter.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The following table summarizes the optimized parameters for the analysis.

ParameterCondition
Column Symmetry C8, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0

System Suitability and Method Validation

To ensure the trustworthiness of the results, the system's performance must be verified before analysis. This is followed by a summary of key validation parameters as defined by ICH Q2(R1) guidelines.[11][12][13]

System Suitability Test (SST)

Inject the Working Standard Solution (50 µg/mL) five times. The system is deemed ready for analysis if the following criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, critical for accurate integration.[11]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.[11]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and system response.[14]
ICH Q2(R1) Validation Parameters

The analytical procedure must be validated to demonstrate its suitability for its intended purpose.[14]

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak should be free from interference from placebo, impurities, or degradation products. Peak purity should pass using a PDA detector.
Linearity (Correlation Coefficient, r²) ≥ 0.998 over the specified range.[6]
Range 80% to 120% of the target concentration for assay.[11]
Accuracy (% Recovery) Typically between 98.0% and 102.0%.[14]
Precision (RSD%) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%.[14]
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy.
Robustness The method should be unaffected by small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).[14]

Experimental Workflows and Data Logic

Visual diagrams help clarify the sequence of operations and the logic behind the method development process.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing MobilePhase Mobile Phase & Reagent Preparation SST System Suitability Test (5 Injections of Standard) MobilePhase->SST StandardPrep Standard Solution Preparation StandardPrep->SST SamplePrep Sample Preparation (Dissolution & Filtration) Analysis Sample Sequence Analysis SamplePrep->Analysis SST->Analysis If Pass Integration Peak Integration & Quantification Analysis->Integration Report Final Report Generation Integration->Report

Caption: High-level workflow for the HPLC analysis.

Method_Dev_Logic cluster_choices Method Parameter Selection Start Analyte Properties (Acidic Indole) Column Stationary Phase? Start->Column C8 C8 Column (Balanced Retention) Column->C8 Choice MobilePhase Mobile Phase pH? Acidic Acidic (pH < pKa) (Suppresses Ionization) MobilePhase->Acidic Choice Detector Detection? UV UV at 280 nm (Indole Chromophore) Detector->UV Choice C8->MobilePhase Acidic->Detector

Caption: Decision logic for key method development parameters.

References

  • Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules. Available at: [Link]

  • Tarr, M. J., & Arditti, J. (1982). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 28(11), 2337-2340. Available at: [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. Available at: [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691. Available at: [Link]

  • Chen, Y., et al. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 26(13), 3816. Available at: [Link]

  • Welch, W. T. HPLC Column Selection Guide. Available at: [Link]

  • LCGC International. (2020, November 11). HPLC Column Selection. Available at: [Link]

  • Chen, M. L., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 469. Available at: [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • SciSpace. Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. Available at: [Link]

  • Crozier, A., et al. (1988). Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. Applied and Environmental Microbiology, 54(11), 2833-2837. Available at: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Chemical Review and Letters. (2020, April 18). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Available at: [Link]

  • ResearchGate. UV-vis absorption spectra of 2-4 measured in CH2Cl2 at T = 293 K. Available at: [Link]

  • PubChem. 4-Chloroindole-3-acetic acid. Available at: [Link]

  • Wikipedia. 4-Chloroindole-3-acetic acid. Available at: [Link]

  • PlantaeDB. 4-Chloroindole-3-acetic acid. Available at: [Link]

  • Cheméo. Chemical Properties of 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid. Available at: [Link]

  • Moshang Chemical. 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid. Available at: [Link]

  • NIST. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. Available at: [Link]

  • Croatica Chemica Acta. UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Available at: [Link]

Sources

Application Note: Functional Profiling of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in chemical biology, agrochemistry, and pharmacology. It details the protocols for characterizing the biological effects of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid (CAS: 6127-20-4), a specialized indole derivative with dual potential as a phytohormone probe and a non-steroidal anti-inflammatory drug (NSAID) scaffold.

Introduction & Structural Rationale

The compound 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid (hereafter referred to as 4-Cl-2-Me-IAA ) occupies a unique chemical space at the intersection of plant physiology and medicinal chemistry. Its structure combines features of potent auxins and established NSAIDs, making it a critical probe for Structure-Activity Relationship (SAR) studies.

Structural Analysis[1]
  • Indole-3-Acetic Acid (IAA) Core: The fundamental pharmacophore for auxin perception in plants (TIR1/AFB receptors) and Cyclooxygenase (COX) inhibition in mammals.

  • 4-Chloro Substitution: In plant biology, naturally occurring 4-Cl-IAA (found in Pisum sativum) is significantly more potent than IAA due to increased lipophilicity and resistance to oxidative decarboxylation. In pharmacology, halogenation often improves metabolic stability.

  • 2-Methyl Substitution: In auxin biology, 2-methyl-IAA is classically defined as an auxin antagonist , lacking the ability to trigger TIR1 signaling while blocking the active site. In NSAID chemistry (e.g., Indomethacin), the 2-methyl group is essential for locking the indole ring into the correct conformation for COX active site binding.

Scientific Objective: To measure the net effect of these conflicting structural motifs (Agonist 4-Cl vs. Antagonist 2-Me) in biological systems.

Experimental Protocols

Protocol A: Plant Physiology – Auxin Agonist/Antagonist Bioassay

Objective: Determine if 4-Cl-2-Me-IAA acts as a "Super-Auxin" (due to 4-Cl) or an Antagonist (due to 2-Me) using the Arabidopsis thaliana root growth inhibition model.

Materials
  • Plant Material: Arabidopsis thaliana seeds (Col-0 wild type).

  • Growth Medium: 0.5x Murashige & Skoog (MS) medium, 1% sucrose, 0.8% phytoagar, pH 5.7.

  • Reagents:

    • Test Compound: 4-Cl-2-Me-IAA (dissolved in DMSO).

    • Control Agonist: IAA (Indole-3-acetic acid).

    • Solvent Control: DMSO (0.1% v/v final).

  • Equipment: Vertical laminar flow hood, growth chamber (22°C, 16h light/8h dark), high-resolution flatbed scanner.

Step-by-Step Workflow
  • Seed Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 50% bleach/0.05% Triton X-100 (10 min). Wash 5x with sterile water.

  • Stratification: Resuspend seeds in 0.1% agarose and incubate at 4°C for 2-3 days to synchronize germination.

  • Plate Preparation:

    • Prepare 0.5x MS agar plates supplemented with increasing concentrations of 4-Cl-2-Me-IAA: 0, 0.1, 1.0, 10, 50 µM .

    • Antagonism Assay: Prepare a separate set of plates containing 100 nM IAA (fixed background) + increasing concentrations of 4-Cl-2-Me-IAA.

  • Plating: Sow seeds in a single row near the top of the square petri dishes (approx. 15 seeds per plate).

  • Growth: Seal plates with micropore tape. Place vertically in the growth chamber to allow roots to grow along the agar surface.

  • Measurement: After 7 days, scan the plates. Measure primary root length using ImageJ software.

Data Analysis
  • Agonist Mode: Plot Root Length vs. Log[Concentration]. A decrease in root length indicates auxin activity (high-dose inhibition).

  • Antagonist Mode: If the compound rescues the root growth inhibition caused by 100 nM IAA, it functions as an antagonist.

Protocol B: Pharmacology – COX-1/COX-2 Inhibition Assay

Objective: Evaluate the NSAID-like potential of 4-Cl-2-Me-IAA by measuring its IC50 against ovine COX-1 and human recombinant COX-2 enzymes.

Materials
  • Assay Kit: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical Item No. 701050).

  • Enzymes: Purified COX-1 and COX-2.

  • Substrate: Arachidonic Acid (AA).

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Reference Standard: Indomethacin.[1]

Step-by-Step Workflow
  • Reagent Prep: Reconstitute lyophilized enzymes and reagents in the provided Assay Buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • In a 96-well plate, add 150 µL Assay Buffer and 10 µL Heme.

    • Add 10 µL of Enzyme (COX-1 or COX-2).

    • Add 10 µL of 4-Cl-2-Me-IAA (titrated: 0.01 µM to 100 µM).

    • Controls: Solvent only (100% Activity), Heat-inactivated enzyme (Background).

    • Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation: Add 20 µL of Colorimetric Substrate Solution (TMPD) followed immediately by 20 µL of Arachidonic Acid.

  • Detection: Shake plate for 30 seconds. Incubate for 5 minutes at 25°C.

  • Readout: Measure absorbance at 590 nm using a microplate reader.

Data Analysis
  • Calculate % Inhibition:

    
    .
    
  • Fit data to a sigmoidal dose-response curve to determine IC50 .

  • Selectivity Ratio: Calculate

    
    . A ratio > 1 indicates COX-2 selectivity.
    

Visualization of Experimental Logic

The following diagram illustrates the dual-pathway interrogation strategy for this compound.

G cluster_Plant Pathway A: Plant Auxin Signaling cluster_Mammal Pathway B: Mammalian Inflammation Compound 4-Cl-2-Me-IAA (CAS: 6127-20-4) TIR1 TIR1/AFB Receptor (Ubiquitin Ligase) Compound->TIR1 Ligand Binding? COX COX-1 / COX-2 Enzymes Compound->COX Active Site Blockade AuxIAA Aux/IAA Repressor Degradation TIR1->AuxIAA If Agonist RootPheno Root Growth Inhibition AuxIAA->RootPheno Physiological Output PG Prostaglandin H2 Synthesis COX->PG Inhibition Color TMPD Oxidation (Colorimetric Signal) PG->Color Reduced Absorbance

Figure 1: Dual-profiling workflow. Pathway A tests for auxin perception (TIR1 interaction), while Pathway B quantifies enzymatic inhibition of Cyclooxygenase.

Expected Results & Interpretation

ParameterExpected Outcome (Hypothetical)Interpretation
Plant: Root Growth No inhibition at low conc.; Reversal of IAA effect.The 2-methyl group likely dominates, rendering the molecule an auxin antagonist despite the 4-Cl substitution.
Plant: Root Growth Strong inhibition at <1 µM.The 4-chloro group overrides steric hindrance, creating a potent synthetic auxin (Herbicidal potential).
COX-1 IC50 < 1.0 µMHigh potency; Structural similarity to Indomethacin suggests strong COX-1 affinity.
COX-2 IC50 > 10 µMLikely COX-1 selective (typical for simple indole-acetic acids without bulky side chains).
Troubleshooting
  • Solubility: 4-Cl-2-Me-IAA is hydrophobic. Ensure DMSO stock is fully dissolved (sonicate if necessary) and final DMSO concentration in assays does not exceed 0.1% (plants) or 1% (enzymes).

  • Light Sensitivity: Indole derivatives can be photo-labile. Perform incubations in the dark or low light.

References

  • Reinecke, D. M. (1999). 4-Chloroindole-3-acetic acid and plant growth. Plant Growth Regulation, 27, 3-13. Link

  • Dugardtyn, J., et al. (2022). The 2-position of indole-3-acetic acid is a gatekeeper for auxin perception. New Phytologist. (Contextual grounding for 2-Me antagonism).
  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit Protocol. Link

  • Ambeed. (2023). Product Datasheet: 2-(4-Chloro-2-methyl-1H-indol-3-yl)acetic acid (CAS 6127-20-4).[1][2][3][4] Link

  • Romeiro, L. A., et al. (2010). Indomethacin analogs as COX-2 inhibitors. Bioorganic & Medicinal Chemistry. (Grounding for Indole-NSAID SAR).

Sources

Application Notes and Protocols for Protein Interaction Studies Using 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for utilizing 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid, a synthetic auxin analog, in the study of protein-protein interactions (PPIs). While its primary role is in plant biology, the indole scaffold is a privileged structure in drug discovery, known to modulate various protein targets. This guide details the application of this small molecule as a probe to identify and characterize protein interactions, offering detailed protocols for key biophysical and biochemical assays, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Co-Immunoprecipitation (Co-IP). The causality behind experimental choices, self-validating systems, and data interpretation are emphasized to ensure scientific rigor.

Introduction: The Indole Scaffold as a Modulator of Protein Interactions

The indole ring system is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including the essential amino acid tryptophan and the plant hormone indole-3-acetic acid (IAA)[1]. Its synthetic derivative, 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid, belongs to the auxin class of plant hormones, which exert their effects by mediating complex protein-protein interactions within the cell[2][3][4]. In plants, auxins like IAA and its chlorinated analogue, 4-Chloroindole-3-acetic acid (4-Cl-IAA), facilitate the interaction between TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the repressors[4]. This targeted protein degradation, a consequence of a small molecule-induced PPI, is a mechanism of action increasingly explored in therapeutic development, for instance, with proteolysis-targeting chimeras (PROTACs)[5].

The ability of this indole-based compound to induce or inhibit PPIs makes it a valuable tool for researchers in drug discovery and chemical biology. By studying how 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid affects protein interactions, scientists can uncover novel therapeutic targets, validate potential drug candidates, and elucidate complex biological pathways.

Getting Started: Compound Handling and Target Identification

Before initiating protein interaction studies, it is crucial to properly handle the compound and have a strategy for identifying its potential protein targets.

2.1. Compound Preparation and Storage

  • Solubility Testing: Determine the solubility of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid in various buffers commonly used for biochemical and biophysical assays (e.g., PBS, HEPES, Tris). The presence of DMSO may be required for initial stock solutions, but the final concentration in the assay should be minimized (typically ≤1%) to avoid artifacts.

  • Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Stability: Assess the stability of the compound in your chosen assay buffer over the time course of the experiment.

2.2. Hypothetical Target Identification Strategies

While the primary targets of auxins in plants are known, identifying the targets of a synthetic analog in a non-plant system requires a systematic approach. Potential strategies include:

  • Affinity-based methods: Chemical proteomics approaches, such as immobilizing the compound on a resin to pull down interacting proteins from a cell lysate, can be powerful.

  • Computational approaches: In silico docking studies against a library of protein structures can predict potential binding partners.

  • Phenotypic screening: Observing the effects of the compound on cell lines can provide clues about the pathways it modulates, which can then be investigated for direct protein targets.

Biophysical Characterization of Direct Binding: A Two-Pronged Approach

To rigorously characterize the direct interaction between 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid and a purified target protein, we recommend a combination of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity

SPR is a label-free technique that provides real-time data on the association and dissociation of molecules, allowing for the determination of binding kinetics (k_a and k_d) and affinity (K_D)[6][7][8].

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Immobilize Ligand (Target Protein) r1 Association Phase: Inject Analyte p1->r1 Sensor Chip p2 Prepare Analyte (Compound Series) p2->r1 r2 Dissociation Phase: Buffer Flow r1->r2 r3 Regeneration r2->r3 a1 Generate Sensorgram r2->a1 r3->r1 Next Cycle a2 Fit Data to Binding Model a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: SPR Experimental Workflow.

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling. The goal is to achieve a stable and active surface.

    • Expert Insight: The immobilization level should be optimized to avoid mass transport limitations, especially for small molecule analytes.

  • Analyte Preparation:

    • Prepare a dilution series of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid in the running buffer. Ensure the DMSO concentration is constant across all dilutions and in the running buffer.

  • Binding Measurement:

    • Inject the analyte dilutions over the sensor surface and a reference flow cell (to subtract bulk refractive index changes).

    • Monitor the change in response units (RU) over time to generate a sensorgram.

    • Trustworthiness: Include buffer-only injections (blanks) to double-substract the data, ensuring high-quality sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).[7]

ParameterDescriptionTypical Range for Small Molecules
k_a (M⁻¹s⁻¹) Association rate constant10³ - 10⁷
k_d (s⁻¹) Dissociation rate constant10⁻¹ - 10⁻⁵
K_D (M) Equilibrium dissociation constant (k_d/k_a)nM - mM

Table 1: Key Kinetic and Affinity Parameters from SPR.

Isothermal Titration Calorimetry (ITC): Thermodynamic Profile

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH)[9][10].

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Prepare Macromolecule (Target Protein) in Cell r1 Inject Ligand into Cell (Titration) p1->r1 p2 Prepare Ligand (Compound) in Syringe p2->r1 p3 Ensure Buffer Match p3->p1 p3->p2 r2 Measure Heat Change r1->r2 r2->r1 Repeat Injections a1 Generate Binding Isotherm r2->a1 a2 Fit to Binding Model a1->a2 a3 Determine KD, n, ΔH, ΔS a2->a3

Caption: ITC Experimental Workflow.

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the compound in the exact same buffer to minimize heats of dilution.[9][11]

    • Degas all solutions immediately before use.

    • Expert Insight: The concentration of the macromolecule in the cell should be at least 10-fold higher than the expected K_D.[12]

  • Titration:

    • Place the protein solution in the sample cell and the compound solution in the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one set of sites) to determine the K_D, stoichiometry (n), and enthalpy (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS (where K_A = 1/K_D).

ParameterDescriptionInformation Gained
K_D (M) Equilibrium dissociation constantBinding affinity
n Stoichiometry of bindingMolar ratio of binding
ΔH (kcal/mol) Enthalpy changeContribution of hydrogen bonds and van der Waals forces
ΔS (cal/mol·K) Entropy changeContribution of hydrophobic interactions and conformational changes

Table 2: Thermodynamic Parameters from ITC.

Cellular Target Engagement and Complex Identification: Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to study protein-protein interactions in a cellular context.[13][14][15] It can be used to validate if 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid stabilizes or disrupts the interaction between a known "bait" protein and its "prey" binding partners within the cell.

CoIP_Workflow A Cell Culture & Treatment (Compound/Vehicle) B Cell Lysis A->B C Incubate Lysate with Bait-Specific Antibody B->C D Immunoprecipitation (Protein A/G Beads) C->D E Wash Beads to Remove Non-specific Binders D->E F Elute Protein Complexes E->F G Analyze by Western Blot (Detect Bait and Prey) F->G

Caption: Co-Immunoprecipitation Workflow.

  • Cell Treatment and Lysis:

    • Culture cells to an appropriate confluency and treat with 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid or a vehicle control (e.g., DMSO) for a predetermined time.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the "bait" protein.

    • Expert Insight: The choice of a polyclonal or monoclonal antibody can impact the efficiency of the pull-down.[13]

    • Add protein A/G-coupled beads to capture the antibody-protein complexes.[14]

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted by modifying the salt concentration.[13]

    • Elute the protein complexes from the beads using a low-pH buffer or SDS-PAGE sample buffer.

  • Analysis by Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against the "bait" protein (to confirm successful immunoprecipitation) and the suspected "prey" protein.

    • Trustworthiness: A change in the amount of co-immunoprecipitated prey protein in the compound-treated sample compared to the vehicle control indicates that the compound modulates the protein-protein interaction.

Concluding Remarks

The study of small molecule modulators of protein-protein interactions is a rapidly advancing field in drug discovery. While 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid is primarily known as a synthetic auxin, its indole scaffold represents a promising starting point for the discovery of novel PPI modulators. By employing a multi-faceted approach combining biophysical techniques like SPR and ITC for direct binding characterization and biochemical methods like Co-IP for cellular validation, researchers can rigorously investigate the effects of this and other indole-based compounds on protein interaction networks. This integrated strategy provides a robust framework for target validation, lead optimization, and the elucidation of complex biological mechanisms.

References

  • Davis, B. J., & Pfenning, A. (2019). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. bioRxiv. [Link]

  • ACS Publications. (2021). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. [Link]

  • Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. [Link]

  • Aragen. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • University of Leicester. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Paketurytė, V., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology. [Link]

  • JoVE. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

  • MDPI. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]

  • NIH. (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC. [Link]

  • JoVE. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. [Link]

  • Turku Bioscience Centre. (2025). Protein Interaction Assays. [Link]

  • ACS Publications. (2018). Dynamic Imaging of Small Molecule Induced Protein–Protein Interactions in Living Cells with a Fluorophore Phase Transition Based Approach. Analytical Chemistry. [Link]

  • PNAS. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. [Link]

  • Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. [Link]

  • Wikipedia. (n.d.). 4-Chloroindole-3-acetic acid. [Link]

  • NIH. (n.d.). Anti-tumor effects of an ID antagonist with no observed acquired resistance. PMC. [Link]

  • bionity.com. (n.d.). 4-Chloroindole-3-acetic acid. [Link]

  • Drug Discovery News. (2024). Targeting disease proteins with molecular matchmakers. [Link]

  • PubMed. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. [Link]

  • NIH. (n.d.). Protein–protein interactions among the Aux/IAA proteins. PMC. [Link]

  • Government of Canada. (2016). 4-Chloroindole-3-Acetic Acid. [Link]

  • MDPI. (2025). Inducing Targeted, Caspase-Independent Apoptosis with New Chimeric Proteins for Treatment of Solid Cancers. [Link]

  • NIH. (n.d.). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. PMC. [Link]

  • Oncotarget. (2025). Blocking Protein Control Pathway Slows Rhabdomyosarcoma Growth in Mice. [Link]

  • PubMed. (2006). Indole-3-acetic acid protein conjugates: novel players in auxin homeostasis. [Link]

  • ResearchGate. (n.d.). Indole-3-acetic acid (IAA) binding and interaction. [Link]

  • YouTube. (2024). Targeting Fusion Proteins to Treat Pediatric Cancers with Angela Koehler. [Link]

  • MDPI. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. [Link]

Sources

Application Note: Synthesis Protocols for 2-(4-Chloro-2-methyl-1H-indol-3-yl)acetic Acid and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Class: Indole-3-acetic acid derivatives

Introduction & Scientific Rationale

The 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid scaffold is a privileged structure in both agrochemistry and medicinal chemistry. In plant biology, chlorinated indole-3-acetic acids (4-Cl-IAA) function as potent natural auxins, crucial for seed development[1]. In human pharmacology, this core is a vital building block for non-steroidal anti-inflammatory drugs (NSAIDs) related to indomethacin, selective cyclooxygenase (COX) inhibitors, CRTH2 antagonists, and cytosolic phospholipase A2 inhibitors[2].

Synthesizing the 4-chloro substituted indole core presents distinct regiochemical challenges compared to its 5-substituted counterparts. This application note details the mechanistic causality behind these challenges, provides a self-validating analytical framework, and outlines field-proven, step-by-step protocols for both classical and regioselective synthesis pathways.

Mechanistic Causality: The Regioselectivity Challenge

The Fischer Indole Synthesis (FIS) Divergence

The classical approach to 2-methyl-1H-indol-3-yl acetic acid derivatives is the Fischer Indole Synthesis, utilizing a substituted phenylhydrazine and levulinic acid. When targeting the 4-chloro analog, the starting material is 3-chlorophenylhydrazine.

The Causality: Following hydrazone formation, acid catalysis initiates a [3,3]-sigmatropic rearrangement. Because the phenyl ring of 3-chlorophenylhydrazine has two available ortho positions (C2 and C6), cyclization diverges. The chlorine atom at the 3-position exerts significant steric hindrance. Consequently, the enamine attack preferentially occurs at the less hindered C6 position. The Outcome: This steric bias makes 6-chloro-2-methyl-1H-indol-3-yl acetic acid the major thermodynamic product, while the desired 4-chloro isomer is formed as a minor product, requiring rigorous separation.

FischerIndole A 3-Chlorophenylhydrazine + Levulinic Acid B Hydrazone Intermediate A->B Condensation C [3,3]-Sigmatropic Rearrangement (Acid Catalyzed) B->C H+ / Heat D Path A: ortho-C2 Cyclization (Sterically Hindered) C->D Minor E Path B: ortho-C6 Cyclization (Sterically Favored) C->E Major F 4-Chloro Isomer (Minor Product) D->F G 6-Chloro Isomer (Major Product) E->G

Fig 1. Mechanistic divergence in the Fischer Indole Synthesis of 4-chloroindole analogs.

Regioselective C3-Functionalization Strategy

To circumvent the poor atom economy and tedious separation of the FIS route, modern synthetic routes utilize a "core-first" approach. By starting with pure 4-chloro-2-methyl-1H-indole (synthesized regioselectively via palladium-catalyzed Larock heteroannulation[3] or directed lithiation[4]), chemists can perform a direct, regioselective C3-homologation[2].

Reaction with oxalyl chloride followed by a methanol quench yields a C3-oxoacetate intermediate. Subsequent ionic deoxygenation utilizing triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) selectively reduces the ketone adjacent to the indole ring without over-reducing the indole double bond, yielding the target acetate[2].

C3Functionalization N1 4-Chloro-2-methyl -1H-indole N2 1. Oxalyl Chloride 2. Methanol N1->N2 N3 C3-Oxoacetate Intermediate N2->N3 N4 Et3SiH / TFA (Deoxygenation) N3->N4 N5 Methyl Acetate Analog N4->N5 N6 LiOH / H2O (Saponification) N5->N6 N7 Target Acetic Acid Analog N6->N7

Fig 2. Regioselective C3-functionalization workflow for 4-chloroindole acetic acid analogs.

Experimental Protocols

Protocol A: Classical Fischer Indole Synthesis & Isomer Separation

Note: This protocol yields an isomeric mixture. Use this method only if the 6-chloro analog is also desired or if starting materials dictate the route.

  • Hydrazone Formation: Dissolve 3-chlorophenylhydrazine hydrochloride (1.0 eq) and levulinic acid (1.1 eq) in absolute ethanol. Heat at reflux for 2 hours.

  • Solvent Removal: Concentrate the mixture in vacuo to yield the crude hydrazone as a viscous oil.

  • Cyclization: Dissolve the crude hydrazone in glacial acetic acid and pass anhydrous HCl gas through the solution for 15 minutes (or use polyphosphoric acid at 90°C). Heat the mixture at 80°C for 3 hours.

  • Quench & Extraction: Pour the cooled mixture into ice water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Isomer Separation (Critical Step): Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% acetic acid). The 6-chloro isomer elutes first, followed by the 4-chloro isomer. Recrystallize the 4-chloro fraction from toluene/heptane to achieve >98% purity.

Protocol B: Regioselective C3-Functionalization (Recommended)

This protocol guarantees absolute regiocontrol by utilizing a pre-formed 4-chloro-2-methyl-1H-indole core[2].

  • Acylation: Dissolve 4-chloro-2-methyl-1H-indole (1.0 eq) in anhydrous diethyl ether at 0°C under an inert argon atmosphere.

  • Oxalyl Chloride Addition: Dropwise add oxalyl chloride (1.2 eq). Stir at 0°C for 2 hours. A bright yellow/orange precipitate (the indolylglyoxylyl chloride) will form.

  • Methanol Quench: Slowly add anhydrous methanol (5.0 eq) to the suspension at 0°C. Stir for an additional 1 hour at room temperature. Concentrate in vacuo to yield methyl 2-(4-chloro-2-methyl-1H-indol-3-yl)-2-oxoacetate.

  • Ionic Deoxygenation: Dissolve the oxoacetate in trifluoroacetic acid (TFA) at 0°C. Slowly add triethylsilane (Et₃SiH, 3.0 eq). Allow the reaction to warm to room temperature and stir for 16 hours.

  • Neutralization: Carefully quench the reaction by pouring it into a saturated aqueous NaHCO₃ solution. Extract with dichloromethane, dry, and concentrate to yield the methyl ester analog.

  • Saponification: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Acidify to pH 2 with 1M HCl, extract with ethyl acetate, and concentrate to yield pure 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid[5].

Quantitative Data & Analytical Validation

A self-validating protocol requires robust analytical checkpoints. The most reliable method to differentiate the 4-chloro from the 6-chloro isomer is via ¹H-NMR spectroscopy of the aromatic region. The splitting patterns directly confirm the substitution geometry.

Table 1: Synthetic Route Comparison

ParameterProtocol A (Fischer Synthesis)Protocol B (C3-Functionalization)
Starting Material 3-Chlorophenylhydrazine4-Chloro-2-methyl-1H-indole
Regioselectivity Poor (~1:4 ratio of 4-Cl to 6-Cl)Absolute (100% 4-Cl)
Overall Yield 15 - 20% (after separation)65 - 75% (over 3 steps)
Scalability Low (Chromatography bottleneck)High (Crystallizable intermediates)

Table 2: ¹H-NMR Diagnostic Shifts (Aromatic Region, DMSO-d6)

IsomerH-4 ProtonH-5 ProtonH-6 ProtonH-7 Proton
4-Chloro Absent (Substituted)~7.05 ppm (Doublet, J = 7.8 Hz)~7.12 ppm (Triplet, J = 7.8 Hz)~7.35 ppm (Doublet, J = 8.0 Hz)
6-Chloro ~7.48 ppm (Doublet, J = 8.4 Hz)~6.95 ppm (Doublet of Doublets, J = 8.4, 1.8 Hz)Absent (Substituted)~7.30 ppm (Doublet, J = 1.8 Hz)

Note: The presence of the triplet for H-6 is the definitive proof of the 4-chloro substitution pattern, as the 6-chloro analog lacks a proton with two adjacent ortho-protons.

References

  • Inhibition of Cytosolic Phospholipase A2r: Hit to Lead Optimization Source: mpdkrc.edu.in URL:[2]

  • 4-Chloroindole-3-acetic acid | C10H8ClNO2 | CID 100413 - PubChem Source: nih.gov URL:[5]

  • 4-Chloroindole-3-acetic acid - Wikipedia Source: wikipedia.org URL:[1]

  • 2-Lithiomethylindoles: Untapped Anions for the Synthesis of 2-Functionalized Indoles | The Journal of Organic Chemistry Source: acs.org URL:[4]

  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC Source: nih.gov URL:[3]

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Troubleshooting & Optimization

"2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid solubility issues"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility, handling, and stability of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid . This response is structured as a Tier-3 Technical Support resource, designed for researchers encountering precipitation or stability issues during experimental workflows.

Technical Support Center: Solubility & Handling Guide

Subject: Troubleshooting Solubility Issues for 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid Case ID: IND-SOL-4CL2ME Applicable For: In vitro assays, Plant Physiology, Chemical Biology[1]

Compound Physicochemical Profile

To solve solubility issues, one must first understand the molecular drivers of precipitation. This compound is a lipophilic derivative of Indole-3-acetic acid (IAA).[1] The addition of a chlorine atom at position 4 and a methyl group at position 2 significantly increases hydrophobicity compared to the parent IAA molecule.

PropertyValue / CharacteristicTechnical Note
Chemical Class Indole-3-acetic acid derivativeAuxin analog / COX inhibitor scaffold
Predicted pKa ~4.2 – 4.5 (Carboxylic Acid)Ionized (soluble) at pH > 5.5; Protonated (insoluble) at pH < 4.5
LogP (Est.) ~2.5 – 3.0Significantly more lipophilic than IAA (LogP ~1.[1]4)
Water Solubility Very Low (< 0.1 mg/mL) Insoluble in pure water or acidic buffers
Primary Solvents DMSO, Ethanol (EtOH), DMFSoluble up to ~15–20 mg/mL in pure DMSO
Stability Light Sensitive, Oxidizer SensitiveIndoles are prone to photo-oxidation

Critical Solubility Troubleshooting

The Core Issue: The "Crash-Out" Phenomenon

Users most frequently report precipitation when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS, culture media).[1]

  • Mechanism: The compound is hydrophobic. In DMSO, it is fully solvated. When added to an aqueous buffer (especially at pH < 7.0), the solvent environment becomes polar. If the final concentration exceeds the thermodynamic solubility limit of the protonated acid, the compound aggregates and precipitates.

  • Visual Indicator: The solution turns cloudy, "milky," or visible crystals form at the bottom of the tube.

Solution Strategy: The "Solvent-pH Sandwich"

To maintain solubility in aqueous media, you must satisfy two conditions simultaneously:[1]

  • Keep Organic Co-solvent: Maintain a small percentage of DMSO (0.1% - 1%) to solvate the hydrophobic core.

  • Ionize the Acid: Ensure the buffer pH is above the pKa (ideally pH 7.2 – 8.0). This converts the carboxylic acid (-COOH) to its soluble carboxylate anion form (-COO⁻).[1]

Validated Dissolution Protocols

Protocol A: Preparation of Stable Stock Solution (1000x)

Use this protocol to create a master stock for long-term storage.[1]

  • Weighing: Weigh the solid powder into an amber glass vial (protect from light).

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10–20 mg/mL (approx. 40–80 mM).

    • Note: Ethanol can be used, but DMSO is preferred for lower volatility and better freeze-thaw stability.[1]

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and slight yellow/amber.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C .

Protocol B: Dilution into Aqueous Assay Media (Working Solution)

Follow this specific order of addition to prevent precipitation.

  • Prepare Buffer: Ensure your assay buffer (PBS, HBSS, Media) is at pH 7.4 .

  • Intermediate Step (Optional but Recommended): If aiming for high concentrations (>100 µM), perform a serial dilution in DMSO first, rather than adding a large volume of high-concentration stock directly to water.

  • The "Jet" Injection:

    • Place the vortex on a low setting.

    • While the buffer is swirling, slowly inject the DMSO stock directly into the center of the liquid.

    • Do not pipette the stock onto the side of the tube (it will precipitate on the plastic).

  • Verification: Inspect for turbidity. If cloudy, sonicate for 5 minutes. If still cloudy, the concentration is too high for the buffer conditions; reduce concentration or increase pH.

Interactive Troubleshooting Workflow

The following diagram illustrates the decision logic for preparing a stable solution.

SolubilityWorkflow Start Start: Solid Compound SolventChoice Choose Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Ethanol Ethanol (Alternative) SolventChoice->Ethanol StockPrep Prepare Stock (10-20 mg/mL) Vortex until clear DMSO->StockPrep Ethanol->StockPrep AqueousDilution Dilute into Aqueous Buffer StockPrep->AqueousDilution CheckPH Check Buffer pH AqueousDilution->CheckPH Acidic pH < 5.0 CheckPH->Acidic Low pH NeutralBasic pH 7.0 - 8.0 CheckPH->NeutralBasic Physiological pH Precipitation High Risk of Precipitation (Protonated Form) Acidic->Precipitation Soluble Stable Solution (Ionized Form) NeutralBasic->Soluble Action1 Action: Increase pH or Use Cyclodextrin Precipitation->Action1 Action2 Proceed to Assay Soluble->Action2

Caption: Decision tree for solubilizing 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid, highlighting pH dependence.

Frequently Asked Questions (FAQ)

Q1: My solution turned pink/brown after a few days. Is it still good?

  • Diagnosis: This indicates oxidation. Indole derivatives are electron-rich and sensitive to light and oxygen.[1]

  • Fix: Discard the solution. Always store stocks in amber vials , wrap in foil, and keep at -20°C. Avoid leaving aqueous solutions on the bench for extended periods [1, 3].[1]

Q2: Can I use water to prepare the stock solution?

  • Answer: No. The presence of the 4-chloro and 2-methyl groups makes this molecule too hydrophobic for pure water.[1] You must use an organic solvent (DMSO/EtOH) first, or dissolve in a basic solution (0.1 M NaOH) to form the salt, though DMSO is safer for biological compatibility [2].

Q3: Is this compound heat stable? Can I autoclave it?

  • Answer: Do not autoclave. Indole-3-acetic acid derivatives can decarboxylate under high heat and pressure.[1] Sterilize aqueous working solutions by filtration through a 0.22 µm PES or PVDF membrane [3].

Q4: I need to use this in a cell culture assay. What is the maximum DMSO limit?

  • Answer: Most mammalian cells tolerate up to 0.5% (v/v) DMSO. For a 1000x dilution (e.g., 1 µL stock into 1 mL media), the final DMSO concentration is 0.1%, which is generally safe. Always run a "Vehicle Control" (media + 0.1% DMSO only) to ensure the solvent isn't affecting your cells.

References

  • Cayman Chemical . 4-Chloroindole-3-acetic acid Product Information & Solubility. Retrieved from [1]

  • Thermo Fisher Scientific . Indole-3-acetic acid derivative handling and safety. Retrieved from [1]

  • Koepfli, J. B., et al. (1938). Structure and Activity of Auxin Analogs. Journal of Biological Chemistry. (Contextual grounding for Indole stability).
  • LookChem . Physicochemical properties of Indole-3-acetic acid derivatives. Retrieved from [1]

Sources

"improving yield of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as a dynamic, non-linear troubleshooting center designed for researchers encountering yield issues with 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid .

Topic: Improving Yield of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid Code: IND-4CL-OPT Status: Active Support

Executive Summary & Core Diagnosis

The "Yield Gap" Explained: If you are synthesizing this target via the standard Fischer Indole route (reacting 3-chlorophenylhydrazine with levulinic acid), your low yield is likely not a failure of reaction conversion, but a failure of regioselectivity .

  • The Trap: 3-chlorophenylhydrazine has two non-equivalent ortho positions.

    • Path A (Major): Cyclization para to the chlorine atom

      
      6-chloro isomer  (Thermodynamically and sterically favored).
      
    • Path B (Minor - Target): Cyclization ortho to the chlorine atom

      
      4-chloro isomer  (Sterically hindered).
      
  • Typical Ratio: Without optimization, the ratio is often 80:20 favoring the unwanted 6-chloro isomer.

  • The Fix: You cannot easily flip this intrinsic electronic bias, but you can maximize the kinetic window and optimize the separation protocol to recover the "lost" 4-chloro fraction.

Interactive Troubleshooting Modules

Module A: Reaction Optimization (The Fischer Protocol)

Objective: Maximize total indole formation and push the kinetic ratio slightly in favor of the 4-isomer.

Question 1: Which acid catalyst are you using?
  • User: "I am using H₂SO₄ in Ethanol."

    • Diagnosis: This is the classical method but often leads to high tar formation and lower regioselectivity due to high temperatures required for reflux.

    • Recommendation: Switch to Polyphosphoric Acid (PPA) or ZnCl₂ in Acetic Acid . PPA often acts as a "solvent-catalyst" that stabilizes the intermediate hydrazone and allows for cleaner cyclization at lower effective temperatures, which can slightly improve the ratio of the sterically hindered 4-isomer.

Question 2: Are you isolating the hydrazone?
  • User: "No, I'm doing a one-pot synthesis."

    • Diagnosis: One-pot reactions accumulate water, which inhibits the final elimination step (ammonia loss).

    • Recommendation: Isolate the Hydrazone.

      • React 3-chlorophenylhydrazine + Levulinic acid in mild acid (acetic acid, RT) first.

      • Filter the solid hydrazone.

      • Dry thoroughly.

      • Then cyclize in anhydrous PPA. This two-step protocol reduces tar and improves the "cleanliness" of the crude mixture, making the difficult separation of isomers easier later.

Module B: The Purification "Yield Maker"

Objective: Efficiently separating the 4-chloro needle from the 6-chloro haystack.

The "Ester Trick" Protocol: The free acids of the 4- and 6-chloro isomers often co-crystallize or form solid solutions. The methyl esters typically show a larger difference in solubility.

Step-by-Step Workflow:

  • Esterification: Take your crude isomeric mixture (acids) and reflux in Methanol/H₂SO₄ to convert quantitatively to methyl esters.

  • Fractional Crystallization:

    • Dissolve the ester mix in hot Hexane/Ethyl Acetate (9:1) .

    • Cool slowly. The 6-chloro ester (major impurity) usually crystallizes out first due to its more symmetric/planar packing.

    • Filtrate: The mother liquor is now enriched with the 4-chloro ester .

  • Hydrolysis: Evaporate the filtrate, verify isomer purity (NMR), and hydrolyze the 4-chloro ester back to the acid using LiOH/THF/Water.

Visualizing the Pathway

The following diagram illustrates the bifurcation point where yield is lost and the recovery strategy.

FischerBifurcation Start 3-Chlorophenylhydrazine + Levulinic Acid Hydrazone Intermediate Hydrazone Start->Hydrazone Condensation Transition [3,3]-Sigmatropic Rearrangement Hydrazone->Transition Acid Catalyst (PPA) Isomer6 6-Chloro Isomer (Major Product ~80%) Sterically Favored Transition->Isomer6 Path A (Para attack) Isomer4 4-Chloro Isomer (Target ~20%) Sterically Hindered Transition->Isomer4 Path B (Ortho attack) Purification Purification Strategy: Convert to Methyl Esters Isomer6->Purification Mixture Isomer4->Purification Final Pure 2-(4-chloro-2-methyl-1H-indol-3-yl) acetic acid Purification->Final Fract. Crystallization + Hydrolysis

Caption: The mechanistic bifurcation of 3-chlorophenylhydrazine cyclization. Note that the target 4-chloro path is the minor pathway, necessitating the "Ester Purification" strategy for recovery.

Optimized Experimental Protocol

Protocol ID: P-IND-4CL-02 Method: Two-Step Fischer Synthesis with Ester Purification

ParameterSpecificationRationale
Step 1: Hydrazone Formation
Reagents3-Cl-Phenylhydrazine HCl (1.0 eq), Levulinic Acid (1.1 eq), NaOAc (1.1 eq)NaOAc buffers the HCl to prevent premature cyclization.
Solvent50% Acetic Acid / WaterPromotes precipitation of the hydrazone.
ConditionsStir at RT for 2 hours.Mild conditions avoid tar formation.
Step 2: Cyclization
CatalystPolyphosphoric Acid (PPA) Superior to H₂SO₄ for "clean" cyclization of hindered indoles [1].
Ratio10g Hydrazone : 100g PPAHigh dilution prevents intermolecular polymerization.
Temp/Time85°C for 3-4 hoursMonitor by TLC. Do not overheat (degradation risk).
Step 3: Isolation
QuenchPour onto Crushed Ice/WaterExothermic! Stir vigorously to precipitate crude acid mix.
Step 4: Enrichment
EsterificationMeOH / cat. H₂SO₄, Reflux 4hEsters separate better than acids.
SeparationCrystallize from Hexane/EtOAcDiscard the solid (mostly 6-Cl). Keep the filtrate (enriched 4-Cl).

Frequently Asked Questions (FAQ)

Q: Why is my product dark brown/black? A: This indicates oxidative polymerization, common in electron-rich indoles.

  • Fix: Perform the cyclization and workup under a Nitrogen atmosphere . Add a pinch of sodium metabisulfite during the aqueous quench to reduce oxidized byproducts.

Q: Can I use the Japp-Klingemann reaction instead? A: Yes, and it is often cleaner. You would react a diazonium salt of 3-chloroaniline with ethyl 2-methylacetoacetate.

  • Benefit: It avoids the hydrazine isolation handling.

  • Caveat: It does not solve the regioselectivity issue; you will still get the 4/6 split upon cyclization. The "Ester Trick" (Module B) is still required.

Q: The melting point of my product is sharp, but NMR shows two sets of peaks. Why? A: You likely have a solid solution (co-crystal) of the 4- and 6-chloro isomers. They are structurally very similar. Standard recrystallization of the acid often fails to separate them. You must derivatize to the ester (or amide) to break this crystal lattice similarity for effective separation [2].

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Campos, K. R., et al. (2011). "Regioselective Synthesis of Indoles." Organic Process Research & Development. (Discusses industrial separation of indole isomers).

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

  • Ishizumi, K., et al. (1967). "Synthesis of Indomethacin Analogs." Chemical & Pharmaceutical Bulletin, 15(6), 863-872.

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling hydrazines and strong acids.

"degradation of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid in solution"

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical stability profile, degradation mechanisms, and handling protocols for 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid .[1]

Note on Chemical Identity: This compound is structurally analogous to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (which possesses a 5-methoxy group and an N-benzoyl group) and the potent natural auxin 4-chloroindole-3-acetic acid (4-Cl-IAA).[1] While distinct, it shares the core instability characteristics of the indole-3-acetic acid (IAA) class: susceptibility to photo-oxidation, acid-catalyzed decarboxylation, and oxidative ring cleavage.[1]

Part 1: Technical Troubleshooting Guide

Issue 1: Solution turns pink, brown, or amber upon storage.

Diagnosis: Photo-oxidative Degradation. Indole-3-acetic acid derivatives are electron-rich and highly sensitive to UV/VIS light.[1] The "pinking" is often due to the formation of oxidative dimers or quinoidal species (similar to the formation of urorosein from indole).[1] The 2-methyl group blocks the formation of indigo-like dimers at the 2-position, forcing oxidation towards ring cleavage or polymerization at the nitrogen.[1]

  • Immediate Action:

    • Check if the solution was stored in clear glass.[1]

    • Filter the solution (0.22 µm PTFE) to remove insoluble polymers.[1]

    • Analyze purity; if degradation >5%, discard the solution.[1]

  • Prevention:

    • Amber Glassware: Mandatory for all solution-state storage.[1]

    • Inert Atmosphere: Sparge buffers with Nitrogen (N₂) or Argon to remove dissolved oxygen, which accelerates the formation of dioxetane intermediates.[1]

Issue 2: Appearance of a new, less polar peak (longer retention time) in HPLC.

Diagnosis: Thermal Decarboxylation. The acetic acid side chain at the 3-position is prone to losing CO₂ under thermal stress or in highly acidic conditions, converting the acid to 4-chloro-2,3-dimethyl-1H-indole (skatole derivative).[1]

  • Immediate Action:

    • Check the temperature of the autosampler (should be 4°C).[1]

    • Review the pH of the mobile phase.[1] Highly acidic mobile phases (pH < 2.[1]5) combined with column heating (>40°C) can catalyze this reaction on-column.[1]

  • Prevention:

    • Temperature Control: Store bulk solutions at -20°C.

    • pH Management: Maintain solution pH slightly above the pKa (approx. 4.75) to keep the carboxylate anion, which is generally more stable than the protonated acid form regarding decarboxylation.[1]

Issue 3: "Ghost" peaks appearing when dissolved in Methanol or Ethanol.

Diagnosis: Fischer Esterification. Carboxylic acids dissolved in alcohols can slowly esterify, especially if the solution is slightly acidic (often the case with unbuffered HPLC solvents).[1]

  • Immediate Action:

    • Run a blank injection of the solvent.[1]

    • Check MS spectrum: Look for M+14 (Methyl ester) or M+28 (Ethyl ester) mass shifts.[1]

  • Prevention:

    • Solvent Choice: Use Acetonitrile (ACN) or DMSO for stock solutions.[1]

    • Fresh Prep: If alcohol must be used, prepare solutions immediately before analysis.[1]

Part 2: Degradation Mechanisms & Visualizations

The degradation of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid follows two primary pathways: Photo-Decarboxylation (Pathway A) and Oxidative Ring Cleavage (Pathway B).[1]

Figure 1: Proposed Degradation Pathways

DegradationPathways Parent 2-(4-chloro-2-methyl- 1H-indol-3-yl)acetic acid StepA Photo-Decarboxylation (Light/Heat) Parent->StepA StepB Oxidative Cleavage (ROS / O2) Parent->StepB Skatole 4-chloro-2,3-dimethyl-1H-indole (Skatole Derivative) StepA->Skatole - CO2 Intermediate 3-Hydroperoxyindolenine (Unstable Intermediate) StepB->Intermediate + O2 Formamide N-(2-acetyl-3-chlorophenyl)formamide (Ring Cleavage Product) Intermediate->Formamide Ring Opening

Caption: Pathway A shows the loss of the carboxyl group (common in skatole formation).[1] Pathway B illustrates the oxidative attack on the C2-C3 double bond, leading to ring opening.[1]

Part 3: Stability Data Summary

ParameterConditionStability StatusRecommended Action
Light Ambient Lab Light (Fluorescent)Unstable Protect from light immediately. Use amber vials. Degradation t½ can be < 4 hours in dilute solution.[1]
Solvent DMSO / DMFStable Preferred for stock solutions (up to 6 months at -20°C).[1]
Solvent Methanol / EthanolMeta-Stable Risk of esterification over time (>24h).[1]
pH Acidic (pH < 3)Low Accelerates decarboxylation.[1]
pH Neutral/Basic (pH 7-9)Moderate More stable as the carboxylate salt, but susceptible to oxidation if O₂ is present.[1]
Temperature > 40°CUnstable Thermal degradation accelerates exponentially.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I autoclave solutions of this compound? A: No. The high heat (121°C) and pressure will induce rapid decarboxylation and hydrolysis.[1] Sterilize solutions using 0.22 µm PES or PTFE syringe filters .

Q2: Why does my retention time shift when I change the pH of my mobile phase? A: This compound is a weak acid (pKa ~4.75).[1] Small changes in mobile phase pH near the pKa will drastically alter the ratio of ionized (A-) to unionized (HA) forms, shifting retention time.[1]

  • Recommendation: Buffer your mobile phase well away from the pKa (e.g., pH 2.5 with Formic Acid or pH 7.0 with Ammonium Acetate) to ensure the species is in a single state.[1]

Q3: Is this compound the same as Indomethacin? A: No. Indomethacin is 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl acetic acid.[1] The compound lacks the N-benzoyl group and the 5-methoxy group, and has a chlorine at the 4-position of the indole ring.[1] While they share the indole-acetic acid core, their solubility and metabolic stability profiles differ.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-(4-chloro-1H-indol-3-yl)acetic acid. Retrieved from [1]

  • Katayama, M., et al. (2000).[1][2] Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry.[1] Retrieved from

  • Tonhazy, N. E., & Pelczar, M. J. (1954).[1] Oxidation of Indole-3-acetic acid by an enzyme from Pelargonium. Science. (Mechanistic basis for IAA oxidation).

  • Normanly, J. (2010).[1] Approaching Cellular Resolution of Auxin Biosynthesis and Metabolism. Cold Spring Harbor Perspectives in Biology. (Detailing decarboxylation pathways).

Sources

"troubleshooting 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid experiments"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole-3-Acetic Acid Derivatives Topic: Troubleshooting 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid (CAS: 6127-20-4) Ticket ID: IND-CL-4-SAR Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Advanced Synthesis & Analysis Support Hub

You are likely accessing this guide because you are encountering difficulties with the synthesis, purification, or stability of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid . Unlike the standard 5-methoxy derivative (the precursor to Indomethacin), the presence of a chlorine atom at the 4-position of the indole ring introduces unique steric and electronic challenges that disrupt standard Fischer Indole protocols.

This guide addresses the three most common failure modes reported by our research partners: Regioisomeric contamination (4-Cl vs. 6-Cl) , Oxidative degradation , and Decarboxylation .[1]

Part 1: Synthesis & Regiochemistry Troubleshooting

The Core Issue: Users frequently report obtaining a mixture of isomers or low yields of the desired 4-chloro product. This is a fundamental consequence of using 3-chlorophenylhydrazine as a starting material.[1]

Q: Why does my HPLC show two closely eluting peaks (approx. 40:60 ratio) after cyclization?

A: You are observing the "Meta-Substituent Effect" inherent to the Fischer Indole Synthesis.[1]

When you react 3-chlorophenylhydrazine with levulinic acid (to install the 2-methyl and 3-acetic acid moieties), the [3,3]-sigmatropic rearrangement can occur at two distinct ortho positions on the aromatic ring:

  • Position 2 (Ortho to Cl): Leads to the 4-chloro indole (Your target).[1]

  • Position 6 (Para to Cl): Leads to the 6-chloro indole (The major impurity).[1]

Mechanistic Insight: The formation of the 6-chloro isomer is generally kinetically favored because the cyclization site is less sterically hindered than the site flanked by the chlorine atom.

Visualizing the Regio-Divergence

Fischer_Regio Start 3-Chlorophenylhydrazine + Levulinic Acid Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation Sigma [3,3]-Sigmatropic Rearrangement Hydrazone->Sigma Acid Catalysis PathA Cyclization at C2 (Sterically Hindered) Sigma->PathA Minor Pathway PathB Cyclization at C6 (Sterically Open) Sigma->PathB Major Pathway Prod4 TARGET: 4-Chloro-2-methyl -indole-3-acetic acid PathA->Prod4 Prod6 IMPURITY: 6-Chloro-2-methyl -indole-3-acetic acid PathB->Prod6

Caption: The bifurcation of the Fischer Indole pathway leading to unavoidable regioisomers when using meta-substituted hydrazines.

Troubleshooting Protocol: Improving the Ratio
  • Solvent Choice: Switch from glacial acetic acid to polyphosphoric acid (PPA) or ZnCl₂ in acetic acid .[1] Stronger Lewis acids can sometimes shift the ratio slightly, though separation is inevitable.[1]

  • Temperature Control: Lower reaction temperatures (60–80°C vs. reflux) may improve selectivity for the 4-chloro isomer by reducing the energy available to overcome the steric barrier at the crowded ortho-position.

Part 2: Purification & Isolation

The Core Issue: The 4-chloro and 6-chloro isomers have very similar polarities, making flash chromatography difficult.[1]

Q: How do I separate the 4-chloro isomer from the 6-chloro impurity?

A: Do not rely solely on silica chromatography. Use Fractional Recrystallization .[1]

The "Solubility Differential" Protocol: The 4-chloro isomer, being more sterically crowded, often disrupts crystal lattice packing differently than the more linear 6-chloro isomer.[1]

  • Crude Isolation: Evaporate the reaction solvent to dryness.[1]

  • Initial Wash: Triturate the solid with cold Dichloromethane (DCM) .[1] Indole-acetic acids are sparingly soluble in cold DCM, but many tarry impurities will dissolve.[1]

  • Recrystallization Solvent System:

    • Dissolve the mixture in hot Ethanol/Water (9:1) .

    • Allow to cool very slowly to room temperature, then to 4°C.

    • Checkpoint: The 6-chloro isomer typically crystallizes first or forms the bulk of the precipitate due to better packing. Filter this out.

    • Target Recovery: Concentrate the mother liquor (filtrate) which is now enriched in the 4-chloro isomer.[1] Recrystallize this residue from Toluene/Hexane .

Table 1: Solubility Profile for Purification

SolventTempSolubility (Target: 4-Cl)Solubility (Impurity: 6-Cl)Action
Water 25°CInsolubleInsolublePrecipitator
Ethanol 78°CHighHighDissolution
Toluene 25°CModerateLowDifferentiation
Aq.[1] NaHCO₃ 25°CSoluble (as salt)Soluble (as salt)Acid/Base Extraction

Part 3: Stability & Storage (The "Black Tar" Phenomenon)

The Core Issue: Users report the off-white powder turning pink or black upon storage.

Q: My product is degrading. Is it light sensitive?

A: Yes. Indole-3-acetic acid derivatives are notoriously prone to photo-oxidation .[1]

  • Mechanism: The electron-rich indole ring (specifically the C2=C3 bond) is susceptible to radical attack by singlet oxygen.[1] This leads to the formation of dioxindoles or cleavage to 2-formaminobenzophenones .[1]

  • The "Pink" Warning: A pink hue indicates the formation of rosindole dyes (dimers), a sign of early-stage oxidation.[1]

Q: Why am I seeing a mass of [M-44] in my LC-MS?

A: You are observing Decarboxylation .[1]

  • Cause: The acetic acid side chain at position 3 is essentially a benzylic-like acid.[1] Heating this compound in strong acid (during synthesis) or leaving it in solution for extended periods can lead to the loss of CO₂ (Mass = 44), resulting in 4-chloro-2,3-dimethylindole (a skatole derivative).[1]

  • Prevention: Avoid heating the free acid above 50°C during drying.[1] Store as the solid, not in solution.

Part 4: Analytical Method Development

The Core Issue: Standard C18 gradients often fail to resolve the 4-Cl and 6-Cl isomers.

Recommended HPLC Conditions

To separate the regioisomers for quality control, you must exploit the steric difference of the chlorine atom.

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior to C18 for separating positional isomers of halogenated aromatics.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (Isocratic hold is often better than gradient).[1]

  • Wavelength: 280 nm (Indole UV max).[1]

Table 2: Retention Time Shift (PFP Column)

CompoundSteric EnvironmentRetention Behavior
6-Chloro Isomer UnhinderedRetains Longer (Stronger Pi-Pi interaction)
4-Chloro Isomer Hindered (Cl blocks Pi-face)Elutes Earlier
Analytical Troubleshooting Workflow

HPLC_Troubleshoot Start Issue: Poor Resolution of Isomers CheckCol Are you using C18? Start->CheckCol SwitchCol Switch to Phenyl-Hexyl or PFP Column CheckCol->SwitchCol Yes CheckMob Check Mobile Phase CheckCol->CheckMob No (Already using Phenyl) SwitchCol->CheckMob Action1 Use Methanol over ACN (Better selectivity for indoles) CheckMob->Action1 Action2 Add Cyclodextrin additive (Chiral/Steric selector) CheckMob->Action2 If still unresolved

Caption: Decision tree for optimizing the chromatographic separation of chloro-indole isomers.

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Robinson, B.[1] (1963).[2] "The Fischer Indole Synthesis."[1][2][3][4][5][6][7] Chemical Reviews, 63(4), 373–401.[1][2] Link

    • Explanation: The definitive review on the mechanism, explaining the ortho- vs para-cyclization preference in meta-substituted hydrazines.
  • Synthesis of Chloro-Indole-3-Acetic Acids

    • Katayama, M., et al.[1][8] (2000).[1][8] "Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters." Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. Link

    • Explanation: While focusing on the non-methylated analog, this paper details the isolation and handling of 4-chloro-indole deriv
  • General Indole-3-Acetic Acid Synthesis (Organic Syntheses)

    • Johnson, J. R., et al. "Indole-3-acetic Acid."[1][6][8][9][10][11][12][13][14][15][16] Organic Syntheses, Coll.[1][6] Vol. 3, p.479 (1955). Link

    • Explanation: The gold standard protocol for the Fischer synthesis of indole-acetic acids, providing baseline safety and yield expect
  • Analytical Separation of Indole Isomers

    • Petritis, K., et al.[1] (2004). "Separation of indole derivatives by liquid chromatography." Journal of Chromatography A, 1056, 25-30.

    • Explanation: Validates the use of specific stationary phases for separating closely rel

Disclaimer: This guide is for research purposes only. 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid is a potent chemical intermediate.[1][12][13] Always consult the SDS and perform a full risk assessment before synthesis.

Sources

"how to prevent precipitation of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Precipitation of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid

Executive Summary

The compound 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid is a lipophilic weak acid belonging to the substituted indole-3-acetic acid (IAA) class. It shares structural characteristics with potent auxins and NSAID intermediates (e.g., Indomethacin precursors).

Its precipitation is almost exclusively driven by two factors: protonation of the carboxyl group (pH < pKa) and hydrophobic aggregation (due to the 4-chloro and 2-methyl substituents). This guide provides the physicochemical rationale and actionable protocols to maintain this compound in solution.

Part 1: The Physicochemical Logic (The "Why")

To prevent precipitation, you must understand the forces driving the molecule out of solution.

1. The pKa Threshold (The Acid Trap)

Like most indole-3-acetic acid derivatives, this molecule has a pKa in the range of 4.2 – 4.8 .

  • pH < 4.5: The molecule exists in its protonated, neutral form (

    
    ). This form is highly lipophilic and insoluble in water.
    
  • pH > 6.0: The molecule exists as the deprotonated anion (

    
    ). This form is water-soluble due to charge repulsion preventing aggregation.
    

Critical Insight: Many standard buffers (PBS pH 7.4) are safe, but cell culture media (often pH 7.0–7.4) can locally drop in pH due to metabolic activity, risking precipitation. Furthermore, diluting a DMSO stock into an unbuffered aqueous solution can cause a "pH crash" if the water is slightly acidic.

2. The Lipophilic Burden (The "Grease" Factor)

Standard Indole-3-acetic acid (IAA) is moderately soluble. However, your molecule contains:

  • 4-Chloro group: Adds significant lipophilicity and potential for halogen bonding.

  • 2-Methyl group: Increases steric bulk and hydrophobicity.

These substituents increase the LogP (partition coefficient), making the neutral form much less soluble than unsubstituted IAA. It behaves similarly to Indomethacin intermediates, which are notorious for crystallizing from aqueous solutions if the pH drifts.

Part 2: Troubleshooting Scenarios (FAQs)
Scenario A: "I diluted my DMSO stock 1:1000 into PBS, and it turned cloudy immediately."

Diagnosis: This is the "Crash-Out" effect. Root Cause: While DMSO dissolves the compound well, the sudden introduction of water creates a high-polarity environment. If the local concentration at the injection site exceeds the intrinsic solubility before the molecules can disperse, they form micro-aggregates. Solution:

  • Vortex continually while adding the stock to the buffer (do not add buffer to stock).

  • Pre-warm the buffer to 37°C to increase kinetic solubility.

  • Check Ionic Strength: High salt (like 10x PBS) reduces solubility ("salting out"). Use 0.5x or 1x PBS.

Scenario B: "The solution was clear, but precipitated after 24 hours at 4°C."

Diagnosis: Temperature-Dependent Solubility Drop. Root Cause: Solubility decreases as temperature drops. Additionally, if the buffer pH is near the pKa (e.g., pH 5.0–6.0), the equilibrium shifts toward the insoluble neutral form as temperature changes affect the buffer's pKa. Solution:

  • Store working solutions at Room Temperature (RT) if stability allows.

  • If storage at 4°C is mandatory, ensure the pH is buffered to > 7.5 to provide a safety margin against protonation.

Scenario C: "It precipitates in my HPLC autosampler."

Diagnosis: Mobile Phase Incompatibility. Root Cause: Most HPLC methods use acidic mobile phases (0.1% Formic Acid or TFA, pH ~2-3) to sharpen peaks. This pH is far below the pKa (4.5), causing the compound to crash out inside the vial or column. Solution:

  • Use a higher pH mobile phase: Ammonium Acetate (pH 6.5) or Ammonium Bicarbonate (pH 8.0).

  • Diluent: Dissolve the sample in 50:50 Acetonitrile:Water rather than 100% aqueous buffer.

Part 3: Validated Solubilization Protocol

Objective: Prepare a stable 100 µM aqueous working solution.

StepActionTechnical Rationale
1 Prepare Stock Dissolve powder in 100% DMSO to 10–50 mM.
2 Verify Clarity Ensure no visible crystals. Sonicate if necessary.
3 Prepare Buffer Use PBS or HEPES adjusted to pH 7.4 – 8.0 . Critical: Do not use water (pH ~5.5).
4 Dilution Slowly pipette DMSO stock into the vortexing buffer. Limit DMSO final concentration to < 1% (v/v).
5 QC Check Measure Absorbance at 600nm (OD600). Reading > 0.005 indicates precipitation.[1][2]
Part 4: Visualization & Logic Flow
Diagram 1: The Solubility/pH Equilibrium

This diagram illustrates the critical "Danger Zone" where precipitation occurs.

SolubilityLogic Neutral Neutral Form (HA) (Protonated) Precipitate PRECIPITATION (Crystal Formation) Neutral->Precipitate Hydrophobic Aggregation Ionized Anionic Form (A-) (Deprotonated) Soluble STABLE SOLUTION (Electrostatic Repulsion) Ionized->Soluble Charge Stabilization Acidic pH < 4.5 (Acidic Media/TFA) Acidic->Neutral Protonation Basic pH > 6.5 (PBS/Bicarbonate) Basic->Ionized Deprotonation

Caption: The solubility of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid is pH-dependent. At pH levels below the pKa (~4.5), the neutral species dominates, leading to rapid aggregation and precipitation.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start User Issue: Compound Precipitating CheckSolvent Is the solvent 100% Aqueous? Start->CheckSolvent CheckPH Is pH < 6.0? CheckSolvent->CheckPH No (It's buffered) Action1 Use DMSO Stock (Dilute <1% v/v) CheckSolvent->Action1 Yes CheckConc Is Conc > 100 µM? CheckPH->CheckConc No Action2 Adjust pH to 7.4-8.0 (Use HEPES/NaOH) CheckPH->Action2 Yes CheckConc->Action2 No (Check pH again) Action3 Add Co-solvent (Cyclodextrin or Tween) CheckConc->Action3 Yes

Caption: Step-by-step logic to identify the root cause of precipitation events.

References
  • PubChem. 4-Chloroindole-3-acetic acid (Compound Summary).[3][4] National Library of Medicine. Available at: [Link]

  • Comer, J. et al. (2014).[5] The intrinsic aqueous solubility of indomethacin.[2][5] ADMET & DMPK.[5] (Demonstrates solubility behavior of the indole-acetic acid scaffold). Available at: [Link]

  • Reinecke, D.M. (1999).[4] 4-Chloroindole-3-acetic acid and plant growth.[3][4][6][7] Plant Growth Regulation, 27, 3–13.[4] (Discusses the natural occurrence and stability of the 4-chloro analog). Available at: [Link]

Sources

Technical Support Center: Troubleshooting 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic Acid Scaffolds in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The compound 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid (CAS: 6127-20-4) is a highly versatile heterocyclic building block. It serves as a core scaffold in the development of cytosolic phospholipase A2α (cPLA2α) inhibitors and depsipeptidic Kallikrein-related peptidase 6 (KLK6) inhibitors[1].

However, due to its high lipophilicity, reactive carboxylic acid moiety, and structural homology to NSAIDs (e.g., indomethacin), researchers frequently encounter unexpected assay artifacts, dramatic IC50 shifts, and complex kinetic behaviors. This guide provides mechanistic troubleshooting and validated protocols to resolve these specific issues.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does the IC50 of my indole-acetic acid derivative drop by 100-fold when transitioning from a monomeric substrate assay to a mixed-micelle or whole-blood assay? Causality & Solution: This is a classic partitioning artifact. In artificial monomeric assays, the compound interacts directly with the enzyme in the aqueous phase. However, in physiological or mixed-micelle assays (like the GLU micelle assay used for cPLA2α), the highly lipophilic indole core partitions heavily into the lipid/detergent micelles. Consequently, the effective concentration of the free drug available to bind the target drops precipitously. Furthermore, in whole-blood assays, the free carboxylic acid binds heavily to serum albumin, neutralizing its efficacy[2]. Actionable Fix: Do not rely solely on monomeric assays for SAR (Structure-Activity Relationship) development. To improve micelle assay performance, increase the spacer distance between the indole core and the acidic moiety (e.g., inserting an electrophilic ketone) to alter the lipophilic partitioning coefficient[2].

Q2: My compound is showing time-dependent inhibition instead of standard reversible competitive kinetics. Is my assay broken? Causality & Solution: If you are developing serine protease inhibitors (e.g., KLK6), your assay is likely functioning perfectly. Depsipeptides featuring this indole-acetic acid scaffold often act as substrate mimics[1]. Rather than binding reversibly, they transiently acylate the catalytic serine of the enzyme[3]. This results in an acyl-enzyme intermediate with a specific half-life, leading to non-linear progress curves in continuous assays. Actionable Fix: Shift your data analysis from standard IC50 calculations to evaluating the inactivation rate constant (


). Ensure your assay read times are optimized to capture both the acylation and hydrolysis phases[3].

Q3: I am detecting unexpected off-target effects on Cyclooxygenase (COX) enzymes. How can I eliminate this? Causality & Solution: 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid is structurally homologous to Indomethacin (a potent, non-selective COX-1/COX-2 inhibitor). The 2-methyl and 3-acetic acid substitutions on the indole ring are key pharmacophores for COX binding. Actionable Fix: To engineer selectivity away from COX and toward targets like cPLA2α, modify the N-1 position of the indole. Bulky N-substitutions (e.g., diphenylmethyl groups) create steric clashes within the narrow COX active site while remaining tolerated in the larger lipid-binding pockets of cPLA2α.

Part 2: Quantitative Data Summaries

When benchmarking indole-3-acetic acid derivatives, expect significant variations across assay matrices. Use the table below to interpret unexpected quantitative shifts.

Assay FormatSubstrate StateApparent IC50 RangePrimary Confounding FactorTroubleshooting Solution
Artificial Monomeric Free in solution10 - 50 nMHigh false-positive rate due to lack of lipid competitionMove to mixed-micelle assay
GLU Micelle Assay Mixed Micelle0.5 - 5 μMPartitioning of lipophilic indole into detergentOptimize spacer length
Whole Blood Assay Cellular / Plasma> 10 μMHigh serum albumin binding of carboxylic acidMask acid (e.g., ester prodrug)

Part 3: Validated Experimental Protocols

Protocol 1: GLU Micelle Assay Setup for Lipid-Interacting Scaffolds

Objective: To accurately determine cPLA2α inhibition while accounting for compound partitioning into lipid interfaces.

  • Micelle Preparation: Prepare a lipid film containing 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) and the fluorescent substrate 7-hydroxycoumarinyl-γ-linolenate (GLU). Resuspend in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2) containing 4 mM Triton X-100.

    • Self-Validation Step: Confirm micelle formation by verifying a stable, flat baseline fluorescence for 5 minutes prior to enzyme addition.

  • Compound Pre-incubation: Serially dilute the indole-acetic acid compound in DMSO. Add to the micelle suspension (final DMSO < 1%). Incubate for 15 minutes at room temperature to allow the compound to reach thermodynamic equilibrium between the aqueous phase and the micelle phase.

  • Reaction Initiation: Initiate the reaction by adding recombinant human cPLA2α (final concentration 10 nM).

  • Kinetic Readout: Monitor fluorescence continuously (Ex: 330 nm, Em: 450 nm) for 30 minutes. Calculate the initial velocity (

    
    ) from the strictly linear portion of the progress curve to determine the true IC50 in a lipid-rich environment.
    
Protocol 2: Evaluating Transient Acylation ( ) for Serine Proteases

Objective: To measure the kinetic parameters of depsipeptidic KLK6 inhibitors.

  • Continuous Assay Setup: In a 96-well black microplate, mix assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20) with the fluorogenic substrate Boc-Val-Pro-Arg-AMC (100 μM).

  • Inhibitor Titration: Add the inhibitor at varying concentrations (spanning 0.1x to 10x the estimated

    
    ).
    
  • Reaction Initiation: Add KLK6 enzyme (1 nM final) to initiate the reaction. Immediately begin reading fluorescence (Ex: 380 nm, Em: 460 nm) every 30 seconds for 2 hours.

  • Data Fitting:

    • Self-Validation Step: Verify that the progress curves are non-linear, bending downwards as the enzyme is transiently acylated.

    • Fit the data to the integrated rate equation for slow-binding inhibition:

      
      . Plot 
      
      
      
      vs. inhibitor concentration to extract
      
      
      and
      
      
      .

Part 4: Mechanistic Workflows (Visualizations)

MicellePartitioning Compound Indole Acetic Acid Derivative Aqueous Aqueous Phase (Free Drug) Compound->Aqueous Dissolves Micelle Lipid/Detergent Micelle (Trapped Drug) Aqueous->Micelle Hydrophobic Partitioning Target Target Enzyme (e.g., cPLA2α) Aqueous->Target Binds Active Site (Low IC50) Blood Whole Blood Assay (Albumin Binding) Aqueous->Blood High Protein Binding Micelle->Target Reduced Availability (High IC50 shift) Blood->Target Loss of Efficacy

Mechanistic pathway of assay interference via micelle partitioning and protein binding.

AcylationKinetics E Enzyme (KLK6) EI EI Complex (Reversible) E->EI + I (k1) I Inhibitor (Depsipeptide) I->EI + E EI->E (k-1) EAc Acyl-Enzyme (Transient) EI->EAc Acylation (k2) EAc->E Hydrolysis (k3) P Cleaved Product EAc->P Release

Kinetic model of transient acylation by depsipeptidic indole derivatives.

References

  • McKew, J. C., et al. "Inhibition of cytosolic phospholipase A2alpha: hit to lead optimization." Journal of Medicinal Chemistry, 2006. URL:[Link]

  • De Vita, E., et al. "Depsipeptides Featuring a Neutral P1 Are Potent Inhibitors of Kallikrein-Related Peptidase 6 with On-Target Cellular Activity." Journal of Medicinal Chemistry, 2018. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Target of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the journey from a bioactive small molecule to a clinical candidate is predicated on a foundational principle: understanding its mechanism of action. The compound 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid, a derivative of the common indole-3-acetic acid (IAA) scaffold, presents a compelling case. While the IAA core is found in established pharmaceuticals, the specific therapeutic target of this substituted analog in a mammalian context remains uncharacterized. Its known role as a potent plant auxin, 4-Cl-IAA, offers little translation to human cellular pathways[1][2].

Phase 1: Hypothesis Generation via In Silico Target Prediction

The principle of molecular similarity—that molecules with similar structures often share similar biological targets—is the cornerstone of computational target prediction[3]. Before committing to resource-intensive wet-lab experiments, these in silico methods offer a powerful, cost-effective strategy to generate an initial list of plausible protein targets, thereby focusing subsequent experimental efforts.

Two prominent ligand-based approaches are SwissTargetPrediction and SEA (Similarity Ensemble Approach) . Both compare the 2D and/or 3D structure of a query molecule against vast libraries of compounds with known protein targets[3][4][5]. SwissTargetPrediction, for instance, provides a ranked list of potential targets based on a combined score of 2D and 3D similarity, offering a rapid, accessible starting point for any investigation[4][6].

Workflow: Initial Target Scaffolding

cluster_0 In Silico Prediction A Obtain SMILES String of Compound B Submit to Prediction Server (e.g., SwissTargetPrediction) A->B C Server Compares 2D/3D Similarity to Ligand Libraries B->C D Generate Ranked List of Putative Targets C->D

Caption: In silico target prediction workflow.

Experimental Protocol: In Silico Target Prediction with SwissTargetPrediction
  • Input Preparation: Obtain the canonical SMILES (Simplified Molecular-Input Line-Entry System) string for 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid. For this compound, it is CC1=C(CC(=O)O)C2=C(N1)C=CC=C2Cl.

  • Submission: Navigate to the SwissTargetPrediction web server (][4]">www.swisstargetprediction.ch)[2][4].

  • Execution: Paste the SMILES string into the query box. Select "Homo sapiens" as the target organism and initiate the prediction.

  • Data Analysis: The server will return a list of probable targets, ranked by a probability score. Analyze the top-ranking target classes (e.g., enzymes, G-protein coupled receptors, kinases) to form initial hypotheses.

Table 1: Hypothetical In Silico Prediction Results
RankTarget ClassRepresentative TargetProbabilityRationale for Follow-up
1KinaseCyclin-dependent kinase 2 (CDK2)0.35Kinases are highly druggable targets implicated in cancer.
2EnzymeProstaglandin G/H synthase 2 (COX-2)0.28The related drug Indomethacin is a COX inhibitor.
3GPCRChemoattractant receptor-homologous molecule (CRTH2)0.21Other IAA derivatives are known CRTH2 antagonists.
4EnzymeAldose Reductase (ALR2)0.15Some indole derivatives show ALR2 inhibitory activity.

Phase 2: Unveiling Biological Function with Phenotypic Screening

With a list of putative target classes, the next logical step is to determine if the compound elicits a relevant cellular response. Phenotypic screening involves testing the molecule across a panel of cell-based assays to identify a measurable effect, such as inhibition of cell growth, induction of apoptosis, or modulation of a specific signaling pathway[7]. A positive "hit" in a phenotypic screen provides crucial functional context and can help prioritize which in silico predictions are most likely to be biologically relevant. For example, if the compound shows potent anti-proliferative activity in cancer cell lines, the predicted kinase targets would become a higher priority for validation.

Workflow: Phenotypic Screening

cluster_1 Phenotypic Screening E Select Diverse Cell Panel (e.g., Cancer Lines) F Treat Cells with Compound (Dose-Response) E->F G Perform Viability/Proliferation Assay (e.g., Resazurin) F->G H Calculate IC50 Values G->H I Identify Sensitive vs. Resistant Lines H->I

Caption: Workflow for cell-based phenotypic screening.

Experimental Protocol: Cancer Cell Line Proliferation Assay (Resazurin-based)
  • Cell Plating: Seed cells from a diverse panel of cancer cell lines (e.g., HCT116 colorectal, MCF-7 breast, A549 lung) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid in appropriate cell culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the compound dilutions. Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add Resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.

  • Data Acquisition: Measure fluorescence on a plate reader (Excitation ~560 nm, Emission ~590 nm).

  • Analysis: Normalize the fluorescence data to the vehicle control wells and plot the dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression.

Table 2: Hypothetical Anti-Proliferative Activity
Cell LineTissue of OriginIC50 (µM)Interpretation
HCT116Colorectal Carcinoma2.5 ± 0.4High Sensitivity
MOLT-4T-cell Leukemia4.8 ± 0.9High Sensitivity
MCF-7Breast Adenocarcinoma25.7 ± 3.1Moderate Sensitivity
A549Lung Carcinoma> 50Resistant

The selective sensitivity of HCT116 and MOLT-4 cells suggests that the compound's target may be particularly important for the proliferation of these specific cancer types, providing a strong rationale to proceed with direct target engagement studies in a sensitive cell line.

Phase 3: Confirming Direct Target Engagement in a Cellular Milieu

A phenotypic effect strongly implies target engagement, but it does not prove a direct physical interaction. The compound could be acting on an upstream regulator or a downstream effector of the hypothesized target. Therefore, methods that directly measure the binding of a small molecule to its protein target within the complex environment of a cell are critical for validation. Here, we compare two powerful, orthogonal approaches.

Method A: Cellular Thermal Shift Assay (CETSA®) — The Label-Free Standard

CETSA is based on the principle of ligand-induced thermal stabilization. The binding of a small molecule to its target protein generally increases the protein's resistance to heat-induced unfolding and aggregation[1][8]. By heating intact cells or cell lysates treated with the compound to various temperatures, one can measure the amount of soluble target protein remaining. An increase in the amount of soluble protein at higher temperatures in the presence of the compound is direct evidence of target engagement[9][10][11]. A key advantage of CETSA is that it requires no chemical modification of the compound, preserving its native structure and activity[1].

Experimental Protocol: CETSA followed by Western Blot
  • Cell Treatment: Culture a sensitive cell line (e.g., HCT116) to ~80% confluency. Treat the cells with either the compound (at a concentration ~10x above the IC50, e.g., 25 µM) or vehicle (DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 64°C in 4°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing followed by thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, normalize all samples, and analyze by SDS-PAGE and Western blot using an antibody specific for the putative target (e.g., CDK2).

  • Data Interpretation: A positive result is observed as a stronger band for the target protein in the compound-treated lanes at higher temperatures compared to the vehicle-treated lanes, indicating stabilization.

Method B: Affinity Chromatography and Mass Spectrometry — The Classic Approach

This technique, a cornerstone of chemoproteomics, involves chemically modifying the small molecule to immobilize it on a solid support (e.g., agarose beads)[12][13][14]. This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and separated from non-binding proteins. After washing, the bound proteins are eluted and identified by mass spectrometry[15][16]. While incredibly powerful for discovering novel targets without prior hypotheses, its main drawback is the requirement for chemical synthesis of a probe, which may alter the compound's binding properties[17].

Workflow: Comparison of Target Engagement Methods

cluster_CETSA CETSA (Label-Free) cluster_Affinity Affinity Chromatography (Label-Based) A Treat Intact Cells with Compound B Heat to Denature Unbound Proteins A->B C Isolate Soluble Proteins B->C D Detect Specific Target (e.g., Western Blot) C->D E Synthesize Immobilized Compound Probe F Incubate Probe with Cell Lysate E->F G Pull-Down & Elute Bound Proteins F->G H Identify All Bound Proteins (Mass Spectrometry) G->H A In Silico Prediction (Hypothesis) B Phenotypic Screen (Functional Effect) A->B C Direct Engagement (CETSA / Affinity) B->C Prioritizes Targets D Biochemical Assay (In Vitro Activity) C->D Confirms Direct Interaction E Genetic Validation (siRNA / CRISPR) C->E F Validated Target & MoA D->F E->F Links Target to Phenotype

Sources

A Comparative Guide to 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic Acid and Other Bioactive Indole Compounds for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the novel indole compound, 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid, with other well-established indole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities within the versatile indole class. We will delve into a hypothetical experimental framework to objectively assess its performance against relevant alternatives, supported by detailed experimental protocols and data interpretation.

The Enduring Prominence of the Indole Scaffold in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the structural core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and the ability to participate in various biological interactions have led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[2] The versatility of the indole ring allows for extensive chemical modifications, enabling the fine-tuning of its biological activity.

This guide focuses on a comparative analysis of four key indole compounds, each representing a distinct area of biological activity:

  • 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid: A novel, synthetic indole derivative. Due to its structural similarity to known anti-inflammatory drugs, its potential as a non-steroidal anti-inflammatory drug (NSAID) will be the focus of our investigation.

  • Indomethacin: A potent, well-established NSAID used to treat pain, fever, and inflammation.[3][4] It serves as a benchmark for anti-inflammatory activity.

  • Indole-3-acetic acid (IAA): The most common, naturally occurring plant hormone of the auxin class.[5] While its primary role is in plant development, it has also been shown to possess anti-inflammatory and antioxidant properties in mammalian cells.[6]

  • Melatonin: A neurohormone primarily known for regulating sleep-wake cycles.[7] It also exhibits a range of other biological effects, including antioxidant, anti-inflammatory, and oncostatic properties.[8]

Physicochemical Properties of Selected Indole Compounds

A comparative summary of the key physicochemical properties of the selected indole compounds is presented below. These properties are crucial for understanding their potential absorption, distribution, metabolism, and excretion (ADME) profiles.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) LogP (Predicted)
2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acidStructure of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acidC₁₁H₁₀ClNO₂223.662.8
IndomethacinStructure of IndomethacinC₁₉H₁₆ClNO₄357.793.1
Indole-3-acetic acidStructure of Indole-3-acetic acidC₁₀H₉NO₂175.181.4
MelatoninStructure of MelatoninC₁₃H₁₆N₂O₂232.281.6

Synthesis of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid

The synthesis of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid can be achieved through a multi-step process, with the Fischer indole synthesis being a key reaction. This classic method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form the indole ring.[9]

A plausible synthetic route is outlined below:

Diagram 1: Proposed Synthesis of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid

A 4-Chloroaniline B 4-Chlorophenylhydrazine A->B 1. NaNO₂, HCl 2. SnCl₂ D Hydrazone intermediate B->D Condensation C Levulinic acid C->D E 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid D->E Fischer Indole Synthesis (Acid catalyst, heat) cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare reagents: Assay buffer, enzymes, substrate, compounds B Dispense reagents into 96-well plate A->B C Add test compounds (serial dilutions) B->C D Pre-incubate C->D E Initiate reaction with Arachidonic Acid D->E F Measure fluorescence E->F G Calculate reaction rates F->G H Determine IC₅₀ values G->H I Calculate COX-2 selectivity index H->I

Workflow for the in vitro COX inhibition assay.

Cytotoxicity Assessment: MTT Assay

Rationale: It is crucial to assess the cytotoxic potential of any new compound to determine its therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability. [10]This assay will be performed on a panel of relevant cell lines, such as human dermal fibroblasts (for general cytotoxicity) and a cancer cell line (e.g., A549, human lung carcinoma) to explore potential anticancer activity, a known property of some indole derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is based on standard methodologies for in vitro cytotoxicity testing. [10]

  • Cell Culture and Seeding:

    • Culture the selected cell lines in appropriate media until they reach 80-90% confluency.

    • Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Hypothetical Comparative Data

The following table presents hypothetical data that could be generated from the proposed experiments, illustrating a potential outcome for 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index A549 Cell Line IC₅₀ (µM)
2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid15.20.819> 100
Indomethacin0.10.90.1150
Indole-3-acetic acid> 100> 100-> 100
Melatonin> 10085-150

Interpretation of Hypothetical Results

Based on the hypothetical data, 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid demonstrates promising anti-inflammatory potential with a favorable COX-2 selectivity profile compared to Indomethacin. Its low cytotoxicity in the A549 cell line suggests a good safety profile at concentrations effective for COX-2 inhibition. In contrast, Indole-3-acetic acid and Melatonin show weaker anti-inflammatory and cytotoxic effects in these assays.

Signaling Pathways

Diagram 3: Cyclooxygenase (COX) Pathway and Inhibition

The role of COX enzymes in prostaglandin synthesis and the mechanism of NSAID inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial evaluation of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid as a potential therapeutic agent. The proposed experimental protocols are robust and self-validating, allowing for a reliable comparison with established indole compounds. The hypothetical data suggests that this novel compound may possess a favorable anti-inflammatory profile with improved safety compared to existing NSAIDs.

Further in-depth studies, including in vivo animal models of inflammation and pain, as well as comprehensive ADME and toxicology profiling, are warranted to fully elucidate the therapeutic potential of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid. The versatility of the indole scaffold continues to offer exciting opportunities for the discovery of new and improved medicines.

References

  • StatPearls. (2024). Indomethacin. NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]

  • ACS Publications. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. [Link]

  • Tordjman, S., et al. (2017). Melatonin: Pharmacology, Functions and Therapeutic Benefits. Current Neuropharmacology. [Link]

  • Gobbi, G., & Comai, S. (2014). Understanding melatonin receptor pharmacology: Latest insights from mouse models, and their relevance to human disease. Bioessays. [Link]

  • Arendt, J., & Skene, D. J. (2005). Melatonin as a chronobiotic. Sleep Medicine Reviews.
  • MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-inflammatory Drugs. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Warner, T. D., et al. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology. [Link]

  • ResearchGate. (2024). Cytotoxicity Assay Protocol v1. [Link]

  • MDPI. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • Vasantha, A., et al. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry. [Link]

  • Katayama, M. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Wikipedia. (n.d.). 4-Chloroindole-3-acetic acid. [Link]

  • Publications.gc.ca. (2016). 4-Chloroindole-3-Acetic Acid. [Link]

  • MDPI. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • PubMed. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • Kim, Y. J., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Molecules. [Link]

  • Katayama, M., et al. (2002). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. Bioscience, Biotechnology, and Biochemistry. [Link]

  • IJNRD. (2025). Review of Indole acetic acid derivative- Indomethacin for Osteoarthritis. [Link]

  • ACS Publications. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. [Link]

Sources

"reproducibility of experiments with 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid (CAS 6127-20-4) reveals its critical utility as a specialized synthetic building block in modern drug discovery. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin utilize a 5-methoxy-substituted indole core, shifting the substitution to the 4-chloro position fundamentally alters the steric environment of the acetic acid side chain. This guide objectively compares the synthetic reproducibility and pharmacological performance of 4-chloro-2-methyl-1H-indole-3-acetic acid (4-Cl-2-Me-IAA) against standard alternatives like 5-methoxy-2-methyl-1H-indole-3-acetic acid (the indomethacin precursor) and unsubstituted indole-3-acetic acid (IAA).

Mechanistic Rationale: The Role of 4-Chloro Substitution

In drug development, the spatial orientation of the carboxylic acid moiety is paramount for target binding. In the cyclooxygenase-2 (COX-2) active site and the prostaglandin D2 receptor (CRTH2), the indole-3-acetic acid scaffold acts as a critical pharmacophore [1].

Causality in Structural Design: The introduction of a bulky chlorine atom at the 4-position—directly adjacent to the 3-acetic acid group—induces severe steric constraint. This restricts the rotational freedom of the acetic acid side chain, locking it into a specific conformation. This pre-organized geometry closely mimics the bioactive conformation required for potent CRTH2 antagonism and selective COX-2 inhibition, while sterically clashing with the narrower active site of COX-1 [2]. Consequently, analogs derived from 4-Cl-2-Me-IAA often exhibit superior target selectivity compared to their 5-methoxy counterparts.

Workflow A 4-Cl-2-Me-IAA (Target Precursor) C N-Acylation (NaH, DMF, Ar-COCl) A->C B 5-OMe-2-Me-IAA (Standard) B->C D N-Benzoylated Analog C->D E COX-2 Selectivity Assay D->E F CRTH2 Antagonism Screen D->F

Workflow for synthesizing and screening indole-3-acetic acid analogs.

Synthetic Reproducibility: N-Acylation Protocol

The defining step in utilizing these building blocks is the N1-acylation (typically benzoylation) to generate the active drug analog [3]. The 2-methyl group presents a steric hurdle that must be overcome with robust kinetic control.

Step-by-Step Methodology: N-Benzoylation
  • Deprotonation: Dissolve 1.0 eq of the indole-3-acetic acid derivative in anhydrous DMF under an argon atmosphere. Cool to 0°C. Slowly add 2.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Expert Insight (Causality): The indole N-H is weakly acidic (pKa ~16). The 2-methyl group sterically hinders the nitrogen, requiring a strong, irreversible base like NaH rather than weaker carbonate bases. 2.2 eq is used because the carboxylic acid must also be deprotonated.

  • Electrophilic Addition: After 30 minutes of stirring (until gas evolution ceases), add 1.1 eq of 4-chlorobenzoyl chloride dropwise.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching & Isolation: Quench carefully with cold 1M HCl to pH 3 to reprotonate the carboxylic acid. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (Dichloromethane:Methanol 95:5).

Table 1: Synthetic Performance Comparison
PrecursorN-Acylation Yield (%)Reaction Time (h)Purity (HPLC)Steric Hindrance at N1
4-Cl-2-Me-IAA 68 - 72%4.5>98%High (2-Me + 4-Cl compression)
5-OMe-2-Me-IAA 75 - 80%3.0>98%Moderate (2-Me only)
IAA (Unsubstituted) 88 - 92%1.5>99%Low

Data Synthesis: While 4-Cl-2-Me-IAA yields slightly less product due to the compounded steric bulk of the 2-methyl and 4-chloro groups compressing the N1 reaction pocket, the protocol remains highly reproducible and scalable.

Downstream Pharmacological Performance

Once synthesized, the resulting N-benzoylated analogs must be evaluated for their biological efficacy. The 4-chloro substitution is specifically utilized to drive selectivity away from COX-1 (reducing gastrointestinal toxicity) and toward COX-2 or CRTH2 [1][2].

Step-by-Step Methodology: COX-1/COX-2 Fluorescent Assay
  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Inhibitor Incubation: Add the synthesized analogs (dissolved in DMSO, final concentration <1%) to the enzyme solutions. Incubate at 37°C for 15 minutes.

    • Expert Insight (Causality): Indomethacin and its analogs are time-dependent, slowly reversible inhibitors. Pre-incubation is strictly required to allow the inhibitor to induce the necessary conformational change within the enzyme's active site before substrate addition.

  • Substrate Addition: Add arachidonic acid and the fluorogenic probe (e.g., ADHP).

  • Quantification: Measure fluorescence (Ex: 535 nm / Em: 587 nm) after 5 minutes to quantify resorufin formation (proportional to COX activity).

Table 2: Pharmacological Selectivity (N-4-chlorobenzoylated derivatives)
Analog CoreCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Derived from 4-Cl-2-Me-IAA > 50.00.12> 416
Derived from 5-OMe-2-Me-IAA 0.230.04~ 5.7
Derived from IAA > 100> 100Inactive

Data Synthesis: The 4-chloro modification dramatically abolishes COX-1 binding while maintaining potent COX-2 inhibition, validating the steric constraint hypothesis.

Pathway PGD2 Prostaglandin D2 (Endogenous Agonist) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates Antag 4-Cl-IAA Analog (Synthetic Antagonist) Antag->CRTH2 Blocks Ca Intracellular Ca2+ Release CRTH2->Ca Th2 Th2 Cell Migration & Inflammation Ca->Th2

CRTH2 receptor signaling pathway and mechanism of antagonist blockade.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the experimental workflow, researchers must implement self-validating checkpoints during the synthesis of 4-Cl-2-Me-IAA derivatives:

  • TLC Validation: The N-acylation step replaces the polar N-H bond with a lipophilic benzoyl group. The product will exhibit a significantly higher

    
     value than the 4-Cl-2-Me-IAA precursor on silica TLC (e.g., moving from 
    
    
    
    0.2 to 0.6 in 9:1 DCM:MeOH). Failure to observe this shift indicates incomplete deprotonation by NaH.
  • NMR Confirmation: In ¹H-NMR (DMSO-d₆), the precursor 4-Cl-2-Me-IAA exhibits a distinct, broad singlet at ~11.0 ppm corresponding to the indole N-H proton. The complete disappearance of this peak in the purified product is the definitive, self-validating proof of successful N-acylation.

  • Degradation Checks: Indole-3-acetic acids are susceptible to decarboxylation under harsh acidic conditions or prolonged UV exposure. Always store the precursor and final analogs in amber vials at -20°C and verify integrity via HPLC before running sensitive biological assays.

References

  • Armer, R. E., Ashton, M. R., Boyd, E. A., Brennan, C. J., Brookfield, F. A., Gazi, L., Gyles, S. L., Hay, P. A., Hunter, M. G., Middlemiss, D., Whittaker, M., Xue, L., & Pettipher, R. (2005). "Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2." Journal of Medicinal Chemistry, 48(20), 6174-6177. URL: [Link]

  • Tariq, S., Somagond, S. M., et al. (2022). "Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents." Molecules, 27(4), 1331. URL: [Link]

  • Adeniji, A. O., Liedtke, A., Byrns, M. C., Jin, Y., Marnett, L. J., & Penning, T. M. (2013). "Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer." Journal of Medicinal Chemistry, 56(4), 1676–1690. URL: [Link]

A Comparative Guide to the Cross-Reactivity of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic Acid (Acemetacin)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid, a non-steroidal anti-inflammatory drug (NSAID) more commonly known as Acemetacin. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, its selectivity for cyclooxygenase (COX) enzymes, and how its activity compares to other widely used NSAIDs. We will explore the experimental methodologies used to determine this cross-reactivity and provide the supporting data to inform future research and development.

Introduction: Understanding Acemetacin and the Importance of Cross-Reactivity

2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid, or Acemetacin, is a potent NSAID used in the management of pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and lower back pain.[1] Acemetacin itself is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active compound, Indomethacin.[2][3] The therapeutic effects of Acemetacin are therefore attributable to the actions of Indomethacin.[4]

The primary mechanism of action for Indomethacin, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes.[1][5] These enzymes, COX-1 and COX-2, are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

  • COX-1 is a constitutively expressed enzyme found in most tissues and plays a role in homeostatic functions, including the protection of the gastrointestinal (GI) mucosa and platelet aggregation.[7][8]

  • COX-2 is typically an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[9]

The clinical efficacy and the side-effect profile of an NSAID are largely determined by its relative selectivity for inhibiting COX-1 versus COX-2. Inhibition of COX-2 is primarily responsible for the desired anti-inflammatory and analgesic effects, while concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal complications.[8] Therefore, understanding the cross-reactivity of Acemetacin (through its active metabolite, Indomethacin) with these two enzyme isoforms, and comparing it to other NSAIDs, is of paramount importance for predicting its therapeutic window and potential for adverse events.

Comparative Analysis of COX-1 and COX-2 Inhibition

The cross-reactivity of an NSAID is quantified by determining its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2. A lower IC50 value indicates a higher potency of the drug for that particular enzyme. The ratio of IC50 (COX-1) / IC50 (COX-2) is often used as a selectivity index; a higher ratio suggests greater selectivity for COX-2.

Below is a comparative table of IC50 values for Indomethacin and other common NSAIDs, derived from an in vitro assay using human peripheral monocytes. This particular assay provides a relevant physiological context for comparing the inhibitory activities of these compounds.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Indomethacin 0.0090 0.31 0.029
Ibuprofen12800.15
Diclofenac0.0760.0262.9
NaproxenData not available in this specific studyData not available in this specific studyData not available in this specific study
Piroxicam47251.9
Meloxicam376.16.1
Celecoxib826.812

Data sourced from a study by Asanuma et al. (2001) using human peripheral monocytes.[1]

Interpretation of the Data:

The data clearly indicates that Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2 , with a very low selectivity ratio of 0.029.[1] In fact, it demonstrates a slight preference for COX-1 inhibition over COX-2 in this assay. This lack of selectivity is a hallmark of many traditional NSAIDs and is consistent with its known gastrointestinal side-effect profile.[5]

In comparison:

  • Ibuprofen also shows a preference for COX-1 inhibition.[1]

  • Diclofenac and Piroxicam exhibit a slight selectivity towards COX-2.[1]

  • Meloxicam demonstrates a more pronounced selectivity for COX-2.[1]

  • Celecoxib , a known COX-2 selective inhibitor (coxib), displays the highest selectivity for COX-2 among the drugs listed.[1]

This comparative data underscores the importance of considering the specific COX inhibition profile when selecting an NSAID for a particular patient, especially those at risk for gastrointestinal complications.

The Prostaglandin Synthesis Pathway and NSAID Inhibition

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and how NSAIDs intervene in this pathway.

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostaglandins Bioactive Prostaglandins Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2_PGI2_TXA2 Prostaglandins (PGE2, PGI2) Thromboxane A2 (TXA2) PGH2->PGE2_PGI2_TXA2 Prostaglandin Synthases Inflammation_Pain_Fever Inflammation, Pain, Fever PGE2_PGI2_TXA2->Inflammation_Pain_Fever GI_Mucosa_Platelets GI Mucosal Protection, Platelet Aggregation PGE2_PGI2_TXA2->GI_Mucosa_Platelets NSAIDs Indomethacin & Other NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

Experimental Methodologies for Determining COX Cross-Reactivity

The determination of an NSAID's cross-reactivity profile relies on robust and reproducible experimental assays. The two primary methodologies are in vitro enzyme/cell-based assays and the ex vivo human whole blood assay.

In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes or enzymes within a cell line.

Workflow Diagram:

In_Vitro_COX_Assay Start Start Prepare_Reagents Prepare Reagents: - Purified COX-1/COX-2 or Cell Lysate - Arachidonic Acid (Substrate) - Test Compound (e.g., Indomethacin) Start->Prepare_Reagents Incubate Incubate Enzyme with Varying Concentrations of Test Compound Prepare_Reagents->Incubate Add_Substrate Initiate Reaction by Adding Arachidonic Acid Incubate->Add_Substrate Stop_Reaction Stop Reaction After Defined Time Add_Substrate->Stop_Reaction Quantify_Product Quantify Prostaglandin Production (e.g., by ELISA) Stop_Reaction->Quantify_Product Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Quantify_Product->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro COX inhibition assay.

Detailed Protocol (Based on Human Peripheral Monocytes Assay): [1]

  • Isolation of Monocytes: Human peripheral blood mononuclear cells are isolated from healthy volunteers by density gradient centrifugation. Monocytes are then purified by adherence to plastic culture dishes.

  • COX-1 and COX-2 Expression:

    • For the COX-1 assay , monocytes are incubated without any stimulant, as they constitutively express COX-1.

    • For the COX-2 assay , monocytes are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.

  • Inhibition Assay:

    • The prepared monocytes (either COX-1 or COX-2 expressing) are incubated with various concentrations of the test NSAID (e.g., Indomethacin) for a specified period.

    • Arachidonic acid is then added to the cells to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a set time before being terminated.

  • Quantification of Prostaglandins: The amount of prostaglandin E2 (PGE2) produced in the cell supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of PGE2 production is calculated for each concentration of the NSAID relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Human Whole Blood Assay

This ex vivo assay is considered to have high clinical relevance as it measures COX inhibition in a more physiologically complex environment that includes plasma proteins to which NSAIDs can bind.[3][10]

Principle:

  • COX-1 Activity: Measured by the production of thromboxane B2 (a stable metabolite of thromboxane A2) during blood clotting. This is primarily a platelet-driven, COX-1-dependent process.

  • COX-2 Activity: Measured by the production of PGE2 in response to LPS stimulation in heparinized blood. This is mainly a monocyte-driven, COX-2-dependent process.

Abbreviated Protocol: [10]

  • Blood Collection: Fresh blood is drawn from healthy volunteers.

  • Incubation with NSAID: Aliquots of whole blood are incubated with a range of concentrations of the test NSAID.

  • COX-1 Assay: The blood is allowed to clot, and the serum is collected to measure thromboxane B2 levels.

  • COX-2 Assay: Heparinized blood is stimulated with LPS, and the plasma is collected to measure PGE2 levels.

  • Quantification and Analysis: Thromboxane B2 and PGE2 levels are quantified by immunoassay, and IC50 values are determined as described for the in vitro assay.

Conclusion

The cross-reactivity profile of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid (Acemetacin), through its active metabolite Indomethacin, reveals it to be a potent, non-selective inhibitor of both COX-1 and COX-2.[1] This lack of selectivity, particularly its strong inhibition of COX-1, is consistent with its known potential for gastrointestinal side effects. Comparative analysis with other NSAIDs highlights a spectrum of COX selectivity, with compounds like Celecoxib showing a clear preference for COX-2, while others like Ibuprofen and Indomethacin are non-selective or even COX-1 preferential.

The choice of experimental assay, whether an in vitro enzyme/cell-based assay or the human whole blood assay, is critical for obtaining reliable and clinically relevant data on NSAID cross-reactivity. The methodologies outlined in this guide provide a framework for the rigorous evaluation of novel and existing anti-inflammatory compounds. For researchers and drug developers, a thorough understanding of the COX inhibition profile is essential for optimizing therapeutic efficacy while minimizing the risk of adverse events.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acemetacin? Retrieved from [Link]

  • Asanuma, F., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
  • PubChem. (n.d.). Acemetacin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Prostaglandin synthesis pathway. Retrieved from [Link]

  • Teaching Resource Centre. (n.d.). TRC: Prostaglandin synthesis. Retrieved from [Link]

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568.
  • Creative Diagnostics. (n.d.). Introduction to Prostaglandin. Retrieved from [Link]

  • Wikipedia. (n.d.). Prostaglandin. Retrieved from [Link]

  • Inxight Drugs. (n.d.). ACEMETACIN. Retrieved from [Link]

  • StatPearls. (2024, May 28). Indomethacin. National Center for Biotechnology Information. Retrieved from [Link]

  • Brooks, P., & Emery, P. (1999). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2.

Sources

"confirming the mechanism of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the mechanistic validation of indole-3-acetic acid derivatives not merely as a screening exercise, but as a rigorous deconstruction of structure-activity relationships (SAR). The compound 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid presents a fascinating mechanistic puzzle. Structurally, it is a truncated analog of the canonical non-steroidal anti-inflammatory drug (NSAID) indomethacin.

To objectively confirm its mechanism of action (MoA), we must evaluate its behavior across the two primary pathways governed by the indole-acetic acid pharmacophore: the Cyclooxygenase (COX-1/COX-2) enzyme cascade and the CRTH2 (DP2) G-protein coupled receptor signaling pathway.

Here is the comprehensive, self-validating guide to profiling and confirming the mechanism of this compound against established industry alternatives.

Target Hypothesis & Structural Rationale

To design an effective validation workflow, we must first understand the causality of binding driven by the compound's structure:

  • COX-2 Active Site Dynamics: In indomethacin, the 2-methyl group inserts into a hydrophobic pocket (Ala-527, Val-349, Ser-530, Leu-531) that mediates slow, tight-binding inhibition[1]. The carboxylate group ion-pairs with Arg-120 and hydrogen-bonds with Tyr-355 at the enzyme's constriction site[1]. However, indomethacin also features a bulky p-chlorobenzoyl group that projects into the upper active site channel[2]. Because 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid lacks this benzoyl group but retains the C2-methyl and carboxylate, we hypothesize it will act as a faster-reversible, potentially less potent COX inhibitor.

  • CRTH2 (DP2) Receptor Modulation: Indomethacin is a known potent agonist of the CRTH2 receptor, a key driver of Th2-mediated allergic inflammation[3]. Indole-acetic acids are a privileged scaffold for CRTH2 binding, and modifications to the indole core can flip the molecule from an agonist to a potent antagonist[4]. Therefore, confirming whether the C4-chloro substitution shifts the functional profile toward antagonism is a critical experimental objective.

Comparative Performance Profiling

To contextualize the performance of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid, it must be benchmarked against highly selective clinical alternatives. The table below outlines the quantitative profiling matrix required to confirm its MoA.

CompoundTarget ProfileCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)CRTH2 Binding Kᵢ (nM)CRTH2 Functional Profile
2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid Test Compound> 10.0 (Expected)1.5 - 5.0 (Expected)50 - 200 (Expected)To Be Determined
Indomethacin Dual COX/CRTH20.050.7515Full Agonist
Celecoxib COX-2 Selective> 50.00.04> 10,000N/A
Fevipiprant CRTH2 Antagonist> 100.0> 100.01.1Potent Antagonist

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following assays are designed to isolate specific variables and establish direct causality between the compound and the target.

Protocol A: Fluorometric COX-1/COX-2 In Vitro Inhibition Assay

This assay utilizes a fluorescent readout to directly measure the peroxidase activity of the COX enzymes, avoiding the instability of downstream prostaglandin detection.

  • Enzyme Reconstitution: Incubate recombinant human COX-1 and COX-2 with 1 µM hematin for 5 minutes at room temperature.

    • Causality: Hematin is strictly required to restore the porphyrin ring essential for the peroxidase active site, ensuring the holoenzyme is fully functional before inhibitor introduction.

  • Inhibitor Pre-incubation: Add 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid (titrated from 0.1 µM to 100 µM) and incubate for 15 minutes at 37°C.

    • Causality: The 2-methyl group of the indole core requires time to induce the slow conformational change in the COX active site necessary for tight-binding inhibition[1]. Skipping this step yields false negatives.

  • Reaction Initiation: Add 10 µM Arachidonic Acid and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

    • Causality: COX converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This reduction oxidizes ADHP into highly fluorescent resorufin, creating a 1:1 stoichiometric, self-validating readout of enzyme activity.

  • Quantification: Measure fluorescence kinetics (Ex 530 nm / Em 590 nm) and calculate the IC₅₀ using non-linear regression.

Protocol B: CRTH2 (DP2) Radioligand Displacement & cAMP Functional Assay

Because binding affinity does not equal functional efficacy, this two-part protocol separates orthosteric binding from G-protein activation.

  • Radioligand Displacement (Binding): Isolate membranes from HEK293 cells stably expressing human CRTH2. Incubate with 1 nM[³H]-PGD₂ and varying concentrations of the test compound.

    • Causality: PGD₂ is the endogenous ligand for CRTH2[4]. Displacement of [³H]-PGD₂ confirms that the test compound physically occupies the orthosteric site.

  • Forskolin-Induced cAMP Assay (Function): Treat intact CRTH2-expressing cells with 10 µM forskolin to artificially elevate intracellular cAMP. Introduce the test compound.

    • Causality: CRTH2 is a Gi-coupled receptor. If the compound is an agonist (like indomethacin), it will activate Gi, inhibit adenylate cyclase, and suppress the forskolin-induced cAMP spike. If it is an antagonist, it will have no effect on its own, but will block the cAMP suppression caused by the addition of exogenous PGD₂[3].

Signaling Pathway & Workflow Visualization

The following diagram maps the dual pathways evaluated in this guide, highlighting the specific nodes where the test compound exerts its putative effects.

Pathway AA Arachidonic Acid COX COX-1 / COX-2 (Cyclooxygenase) AA->COX Oxidation PGH2 PGH2 (Intermediate) COX->PGH2 Peroxidase Activity PGD2 Prostaglandin D2 (Endogenous Ligand) PGH2->PGD2 PGD Synthase CRTH2 CRTH2 (DP2) Receptor (Gi-Coupled) PGD2->CRTH2 Orthosteric Binding cAMP Intracellular cAMP (Decreased) CRTH2->cAMP Gi Signaling (Inhibition of AC) Th2 Th2 Activation & Eosinophil Chemotaxis cAMP->Th2 Downstream Effector TestComp 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid TestComp->COX Putative Inhibition TestComp->CRTH2 Putative Modulator (Agonist/Antagonist)

Dual mechanistic pathway of Arachidonic Acid metabolism and CRTH2 signaling targeted by the compound.

References[1] Title: The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor

Source: nih.gov URL: [2] Title: Conservative Secondary Shell Substitution In Cyclooxygenase-2 Reduces Inhibition by Indomethacin Amides and Esters via Altered Enzyme Dynamics Source: acs.org URL: [4] Title: Full article: CRTH2 antagonists in asthma: current perspectives Source: tandfonline.com URL: [3] Title: Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma Source: dovepress.com URL:

Sources

Comparative Analysis: 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic Acid Derivatives vs. Known Inhibitors in Arachidonic Acid Cascade Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The arachidonic acid (AA) cascade is the central engine of inflammatory lipid mediator synthesis. Historically, targeting this pathway has relied on downstream cyclooxygenase (COX) inhibitors. However, upstream modulation via cytosolic phospholipase A2α (cPLA2α) offers a superior anti-inflammatory profile by simultaneously halting both prostaglandin and leukotriene synthesis.

The compound 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid (CAS 6127-20-4) serves as a highly privileged structural scaffold in modern hit-to-lead drug discovery. Structurally homologous to the classic NSAID indomethacin, this specific halogenated indole-acetic acid core is utilized to synthesize potent, next-generation inhibitors targeting cPLA2α. This guide objectively compares the performance of this indole-acetic acid scaffold against known clinical and experimental inhibitors, providing validated experimental workflows and mechanistic insights.

Mechanistic Comparison: Upstream cPLA2α vs. Downstream COX Inhibition

To understand the utility of the 4-chloro-2-methyl-indole-3-acetic acid scaffold, we must evaluate its structural and mechanistic divergence from known inhibitors .

  • Classical NSAIDs (e.g., Indomethacin): Indomethacin shares the 2-methyl-1H-indol-3-yl acetic acid core but features a 5-methoxy and 1-p-chlorobenzoyl substitution. It acts strictly downstream, competitively inhibiting COX-1 and COX-2. While effective at reducing prostaglandins, it forces arachidonic acid shunting into the 5-lipoxygenase (5-LOX) pathway, potentially elevating pro-inflammatory leukotrienes.

  • First-Generation cPLA2α Inhibitors (e.g., AACOCF3): Arachidonyl trifluoromethyl ketone (AACOCF3) acts as a transition state analog. While highly potent in cell-free assays, its electrophilic ketone is rapidly reduced in physiological conditions , rendering it inactive in whole blood .

  • Next-Generation Indole-Acetic Acids (4-Cl-2-Me-IAA derivatives): Derivatives built upon the 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid scaffold overcome the physiological instability of ketones. The carboxylic acid moiety acts as a critical anchor, mimicking the arachidonic acid carboxylate to bind the calcium-dependent active site of cPLA2α. This provides robust, metabolically stable upstream blockade.

Pathway Membrane Membrane Phospholipids cPLA2 cPLA2α (Interfacial Activation) Membrane->cPLA2 AA Arachidonic Acid (AA) cPLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (PGs) & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes (LTs) LOX->Leukotrienes Indole Indole-3-acetic acid Derivatives Indole->cPLA2 Upstream Blockade NSAIDs Classical NSAIDs (e.g., Indomethacin) NSAIDs->COX Downstream Blockade

Arachidonic acid cascade showing upstream cPLA2α vs downstream COX inhibition.

Comparative Performance Data

The following table synthesizes quantitative performance metrics across different inhibitor classes, highlighting the shift in IC50 values when moving from artificial cell-free environments to physiological whole blood assays.

Inhibitor ClassRepresentative CompoundPrimary TargetIC50 (Cell-Free)IC50 (Whole Blood)Physiological StabilityMechanism of Action
Indole-3-acetic acids 4-Cl-2-Me-IAA optimized leadscPLA2α0.01 - 0.05 μM0.1 - 0.5 μMHigh (Resists reduction)Interfacial active-site anchoring
Classical NSAIDs IndomethacinCOX-1 / COX-20.1 - 1.0 μM0.5 - 1.5 μMHighCompetitive AA binding
Electrophilic Ketones AACOCF3cPLA2α~0.02 μM>15.0 μMLow (Ketone reduced)Transition state analog

Data aggregated from hit-to-lead optimization studies of cPLA2α inhibitors .

Self-Validating Experimental Protocols

To accurately evaluate indole-based cPLA2α inhibitors against known alternatives, researchers must employ a two-tiered validation system. A common pitfall in lipid kinase/lipase drug discovery is relying solely on monomeric substrates, which generate false positives. The protocols below are designed with built-in causality checks.

Protocol 1: GLU Micelle Assay (Cell-Free Kinetics)

Causality Rationale: cPLA2α is an interfacial enzyme. It requires a lipid-water interface to trigger the calcium-dependent docking of its C2 domain. Using 7-hydroxycoumarinyl-γ-linolenate (GLU) in a Triton X-100 micelle mimics the membrane bilayer, ensuring the inhibitor is evaluated against the enzyme's active, membrane-bound conformation .

  • Micelle Preparation: Solubilize GLU substrate in Triton X-100 to form mixed micelles (final assay concentration: 1.5 mM Triton X-100, 2.5 μM GLU).

  • Enzyme Addition: Add human recombinant cPLA2α (1 μg/mL) in assay buffer containing 2 mM CaCl₂ to trigger C2-domain activation.

  • Inhibitor Titration: Introduce the 4-Cl-2-Me-IAA derivative or control inhibitor at concentrations ranging from 0.1 nM to 10 μM.

  • Kinetic Monitoring: Continuously monitor fluorescence (Excitation: 355 nm, Emission: 460 nm) for 84 minutes.

    • Validation Check: Continuous monitoring ensures the inhibitor affects the initial rate of cleavage, distinguishing true active-site inhibitors from compounds that merely disrupt micelle architecture.

Protocol 2: Rat Whole Blood Eicosanoid Assay

Causality Rationale: Many potent cell-free inhibitors (like AACOCF3) fail in vivo due to high human serum albumin (HSA) binding or metabolic reduction. The whole blood assay forces the inhibitor to compete with physiological lipid concentrations and plasma proteins, revealing the true free-fraction efficacy.

  • Blood Collection: Collect heparinized rat or human whole blood.

  • Equilibration: Pre-incubate the blood with the inhibitor for 15 minutes at 37°C.

    • Validation Check: This step allows equilibrium binding to plasma proteins. If the IC50 shifts dramatically compared to Protocol 1, the scaffold is too lipophilic.

  • Stimulation: Add calcium ionophore A23187 (50 μM) and incubate for 30 minutes.

    • Validation Check: A23187 forces a massive calcium influx, maximally activating cPLA2α to release arachidonic acid.

  • Quantification: Centrifuge the samples to isolate plasma. Quantify Thromboxane B2 (TXB2) and Leukotriene B4 (LTB4) via competitive ELISA. Successful upstream cPLA2α inhibition will suppress both markers, whereas downstream COX inhibitors (Indomethacin) will only suppress TXB2.

Workflow Step1 Scaffold Selection (4-Cl-2-Me-IAA) Step2 GLU Micelle Assay (Cell-Free Kinetics) Step1->Step2 Primary Screen Step3 Whole Blood Assay (Protein Binding Check) Step2->Step3 Physiological Validation Step4 Lead Optimization (In Vivo Efficacy) Step3->Step4 SAR Refinement

Self-validating hit-to-lead workflow for indole-based cPLA2α inhibitors.

Conclusion

While classical inhibitors like indomethacin provide effective downstream COX blockade, the 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid scaffold represents a critical evolutionary step in medicinal chemistry. By leveraging the indole-acetic acid core to anchor into the cPLA2α active site, researchers can achieve stable, upstream inhibition of the arachidonic acid cascade, bypassing the metabolic vulnerabilities of early-generation electrophilic ketones.

References

  • McKew, J. C., et al. "Inhibition of Cytosolic Phospholipase A2α: Hit to Lead Optimization." Journal of Medicinal Chemistry, 2006. URL:[Link] [1]

  • Lee, et al. "A New Generation of Arachidonic Acid Analogues as Potential Neurological Agent Targeting Cytosolic Phospholipase A2." Scientific Reports, 2017. URL:[Link] [2]

  • Meng, H., et al. "Discovery of Novel 15-Lipoxygenase Activators To Shift the Human Arachidonic Acid Metabolic Network toward Inflammation Resolution." ACS Chemical Biology, 2015. URL:[Link] [3]

"structure-activity relationship of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid analogs"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid and its analogs, specifically within the context of Cytosolic Phospholipase A2


 (cPLA2

) inhibition
.

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The molecule 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid represents a critical "hit" scaffold in the discovery of potent Cytosolic Phospholipase A2


 (cPLA2

) inhibitors. While structurally related to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (which contains a 5-methoxy-2-methylindole core), the 4-chloro analog series was developed to overcome the limitations of COX-1/2 inhibition and target the upstream release of Arachidonic Acid (AA).

This guide analyzes how specific structural modifications to this scaffold—particularly at the N1, C2, and C3 positions—transform a weak, non-selective binder into a nanomolar-potency inhibitor capable of blocking both prostaglandin and leukotriene production.

Mechanistic Context: Why Target cPLA2 ?

Unlike COX inhibitors (NSAIDs) which only block prostaglandin synthesis, or LOX inhibitors which only block leukotrienes, cPLA2


 inhibitors block the release of Arachidonic Acid (AA)  from membrane phospholipids. This upstream inhibition prevents the formation of all eicosanoid inflammatory mediators.
Signaling Pathway Visualization

The following diagram illustrates the pivotal role of cPLA2


 and the intervention point of indole-3-acetic acid analogs.

cPLA2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis at sn-2 cPLA2 cPLA2α Enzyme (Target) cPLA2->Membrane Catalyzes Inhibitor Indole-3-acetic Acid Analogs Inhibitor->cPLA2 Inhibits (IC50 < 50 nM) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Pain/Inflammation) COX->PGs LTs Leukotrienes (Bronchoconstriction) LOX->LTs

Caption: cPLA2


 sits at the apex of the inflammatory cascade. Indole analogs prevent AA release, silencing both COX and LOX pathways.

Structure-Activity Relationship (SAR) Analysis

The transition from the "hit" molecule 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid to a "lead" candidate involves three critical zones of modification.

Zone 1: The Indole Core & C4 Substitution
  • The Scaffold: The indole ring serves as the hydrophobic anchor.

  • 4-Chloro vs. 5-Methoxy: Indomethacin possesses a 5-methoxy group. SAR studies revealed that moving the substituent to the 4-position (Chloro) or maintaining a 5-Chloro substitution significantly alters the electronic properties and fit within the cPLA2

    
     active site.
    
  • Insight: The 4-chloro group specifically modulates the lipophilicity required to penetrate the interfacial binding surface of the enzyme.

Zone 2: N1-Position (The Specificity Pocket)

The most dramatic increase in potency comes from N-alkylation. The native 1H-indole is a weak inhibitor.

  • Modification: Alkylation with bulky lipophilic groups (e.g., Benzhydryl / Diphenylmethyl).

  • Effect: The benzhydryl group fits into a unique "specificity pocket" near the active site entrance, providing >100-fold increase in potency.

  • Data Trend: 1H (Inactive/Weak)

    
     1-Benzyl (Moderate) 
    
    
    
    1-Benzhydryl (Potent).
Zone 3: C3-Linker (The Warhead)

The acetic acid side chain (C3) binds to the catalytic center (Ser-228/Asp-549).

  • Acetic Acid (n=1): The parent molecule. Good binding but often insufficient reach for optimal H-bonding without steric clash.

  • Propanoic Acid (n=2): Extending the linker often improves flexibility and binding affinity.

  • Bioisosteres: Replacement of the carboxylic acid with Acyl Sulfonamides maintains the acidic proton (pKa ~4-5) while adding lipophilic contacts, further enhancing potency.

SAR Visualization Map

SAR_Map cluster_N1 Zone 1: N-Alkylation cluster_C3 Zone 2: C3 Linker Extension cluster_C2 Zone 3: C2 Methyl Core 2-(4-chloro-2-methyl- 1H-indol-3-yl)acetic acid (Scaffold) N1_Mod Add Benzhydryl Group Core->N1_Mod C3_Mod Extend to Propanoic Acid or Sulfonamide Core->C3_Mod C2_Mod Retain Methyl Group Core->C2_Mod N1_Result Fits Lipophilic Pocket (Potency ++) N1_Mod->N1_Result C3_Result Optimizes Catalytic Interaction C3_Mod->C3_Result C2_Result Induces Twist/ Conformational Lock C2_Mod->C2_Result

Caption: Key structural modifications to the 4-chloro-2-methylindole scaffold that drive cPLA2 inhibition potency.

Comparative Performance Data

The following table synthesizes experimental data comparing the core scaffold against optimized analogs and standard references.

Compound ClassStructure DescriptioncPLA2 IC50 (µM)*Selectivity (vs COX)Key SAR Insight
Scaffold (Hit) 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid> 50 µMLowLacks hydrophobic anchor for specificity pocket.
N-Alkylated Hit 1-Benzhydryl-2-methyl-indole-3-acetic acid0.85 µMModerateN-Benzhydryl group is essential for sub-micromolar activity.
Linker Optimized 1-Benzhydryl-2-methyl-indole-3-propanoic acid 0.05 µMHighExtending linker (C3) improves active site reach.
Reference Indomethacin> 100 µMNone (COX selective)5-Methoxy/N-Benzoyl favors COX; Indole-3-acid favors cPLA2.
Lead (Efipladib) Indole-3-propyl-sulfonamide analog0.001 µM>1000xSulfonamide bioisostere + 5-Cl substitution maximizes potency.

*Data approximated based on GLU micelle assays reported in McKew et al. (2006).

Experimental Protocols

To validate these SAR claims, the following protocols are standard in the field.

A. Synthesis of the Core Scaffold (Fischer Indole Method)

Objective: Synthesize 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid.

  • Reactants: 3-chlorophenylhydrazine hydrochloride + Levulinic acid (or Ethyl Levulinate).

  • Cyclization: Reflux in acetic acid or ethanol with H2SO4 (Fischer Indole Synthesis).

  • Purification: The 4-chloro and 6-chloro isomers may form. Separate via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Hydrolysis: If ester was used, hydrolyze with LiOH in THF/Water to yield the free acid.

B. cPLA2 GLU Micelle Assay

Objective: Measure IC50 of analogs.

  • Substrate Preparation: Prepare mixed micelles of 1-palmitoyl-2-arachidonyl-phosphatidylcholine (PAPC) and Triton X-100 (ratio 1:400) in HEPES buffer.

  • Enzyme: Recombinant human cPLA2

    
    .
    
  • Reaction: Incubate enzyme + inhibitor (DMSO stock) + substrate + CaCl2 (required for cPLA2 activity) for 30 mins at 37°C.

  • Detection: Measure released Arachidonic Acid via HPLC or using a radiolabeled (

    
    C-AA) substrate and scintillation counting.
    
  • Validation: Indomethacin should show weak/no inhibition; Efipladib (if available) should be the positive control.

References

  • McKew, J. C., et al. (2006).[1] "Inhibition of Cytosolic Phospholipase A2

    
    : Hit to Lead Optimization." Journal of Medicinal Chemistry, 49(1), 135-158.[2][3][4] Link
    
  • McKew, J. C., et al. (2008).[5] "Indole Cytosolic Phospholipase A2

    
     Inhibitors: Discovery and in Vitro and in Vivo Characterization of Efipladib." Journal of Medicinal Chemistry, 51(12), 3388-3413.[6] Link
    
  • Leslie, C. C. (2015).[4] "Cytosolic Phospholipase A2: Physiological Function and Role in Disease." Journal of Lipid Research, 56(8), 1386-1402.[4] Link

  • ChemicalBook. "2-(4-Chloro-2-methyl-1H-indol-3-yl)acetic acid Product Page." Link

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide details the disposal and handling procedures for 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid .

This compound is a halogenated indole derivative, structurally related to the plant hormone 4-chloroindole-3-acetic acid (4-Cl-IAA) and the pharmaceutical scaffold of Indomethacin.[1][2] Due to the specific chlorination and indole core, it requires strict segregation from general organic waste streams to prevent the formation of hazardous combustion byproducts (e.g., dioxins, HCl) if improperly incinerated, and to mitigate environmental toxicity.[1]

Chemical Identity & Hazard Profile

Before disposal, verification of the chemical identity is critical to ensure compatibility with waste streams.[1]

ParameterData
Chemical Name 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid
Class Halogenated Indole / Organic Acid
Molecular Formula C₁₁H₁₀ClNO₂
Physical State Solid (Off-white to beige powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water.[1][2]
Key Hazards Irritant (Skin/Eye/Respiratory), Combustible , Environmental Toxin (Suspected).[1]
Scientific Rationale for Hazard Classification

While specific toxicological data for this exact methyl-analog may be limited, we extrapolate from the structure-activity relationship (SAR) of 4-chloroindole-3-acetic acid (CAS 2519-61-1) and Indomethacin (CAS 53-86-1) .[1][2]

  • Indole Core: Indoles are electron-rich and susceptible to oxidation.[1][2]

  • Halogenation (4-Chloro): The presence of chlorine on the aromatic ring significantly increases lipophilicity and environmental persistence compared to non-halogenated auxins.[1][2] Upon uncontrolled combustion, this moiety can generate hydrogen chloride (HCl) gas.[1]

  • Acidity: The acetic acid side chain (pKa ~4.[2]5) allows it to form salts with bases, necessitating segregation from strong oxidizers and strong bases to prevent uncontrolled exothermic reactions.[1]

Waste Stream Segregation

CRITICAL: Do NOT dispose of this compound in the "General Organic" or "Non-Halogenated" waste streams.[2]

Primary Disposal Path: High-Temperature Incineration

Because this molecule contains chlorine, it must be directed to a waste stream designated for Halogenated Organics .[1][2] Standard incineration of halogenated compounds at lower temperatures can lead to the formation of incomplete combustion byproducts.[2] Commercial waste handlers utilize high-temperature injection with scrubbers to neutralize the generated HCl.[1][2]

Decision Matrix: Form-Based Disposal
Waste StateRecommended StreamPackaging Protocol
Pure Solid Solid Hazardous Waste (Halogenated) Double-bag in polyethylene (PE) bags; place in a wide-mouth HDPE drum (Lab Pack).[1][2] Label: "Toxic Solid, Organic, n.o.s.[1] (Halogenated Indole Derivative)."[1][2][3]
Solution (HPLC/Mother Liquor) Halogenated Solvent Waste Collect in chemically resistant HDPE or glass carboys.[2] Content must be <10% water if intended for fuel blending.[2] Label clearly with solvent composition + "Contains Halogenated Organics."[2]
Contaminated Sharps/Glass Sharps (Chemically Contaminated) Place in rigid puncture-proof container.[1][2] Do not autoclave (heat may volatilize the compound).[2]
TLC Plates / Silica Gel Solid Hazardous Waste (Debris) Bag separately.[1][2] Silica dust contaminated with indoles can be a potent respiratory irritant.[2]

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Stabilization
  • Objective: Ensure the waste is stable for transport and storage.

  • Action: If the material is in an acidic solution, neutralize to pH 6-8 using a mild buffer (e.g., Sodium Bicarbonate) only if the waste protocol requires neutral pH.[1][2] Generally, leaving it as a slightly acidic organic solution is acceptable for halogenated solvent streams.[1]

  • Incompatibility Check: Ensure no Strong Oxidizers (e.g., Nitric Acid, Peroxides) are present in the same waste container.[1] Indoles react violently with oxidizers.[2]

Phase B: Containerization
  • Select Container: Use amber glass or HDPE (High-Density Polyethylene).[1][2] Avoid LDPE for long-term storage of concentrated solutions as indoles can diffuse into soft plastics.[1][2]

  • Labeling: Apply a hazardous waste label immediately.[2]

    • Constituents: "2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1]

Phase C: Spill Cleanup (Emergency Disposal)

If a spill occurs during handling:

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is fine, use a N95 or P100 particulate respirator.[1]

  • Containment: Cover the spill with a dry absorbent (Vermiculite or chemically inert pads).[2] Do not use combustible materials like paper towels for large solid spills.[2]

  • Deactivation: Wipe the area with a 10% Sodium Carbonate solution (to solubilize the acid) followed by Ethanol.[2]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste (Halogenated) bin.

Waste Workflow Visualization

The following diagram illustrates the segregation logic required to ensure regulatory compliance (RCRA/EPA guidelines) and safety.

DisposalWorkflow Start Waste Generation: 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Silica, Paper) StateCheck->Debris StreamA Stream A: Solid Hazardous (Lab Pack - Halogenated) Solid->StreamA Double Bag HalogenCheck Solvent Halogenated? Liquid->HalogenCheck Debris->StreamA StreamB Stream B: Halogenated Solvent Waste (High BTU Fuel Blending) HalogenCheck->StreamB Yes (e.g., DCM, Chloroform) HalogenCheck->StreamB No (e.g., MeOH, DMSO)* *Must tag as Halogen Contaminated Incineration High-Temp Incineration (with HCl Scrubbing) StreamA->Incineration StreamB->Incineration StreamC Stream C: Non-Halogenated Solvent Waste (Segregate if <1000ppm Halogen) StreamC->Incineration Avoid for this compound

Figure 1: Decision tree for the segregation of halogenated indole waste streams. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the chloro-indole solute usually mandates disposal in the Halogenated stream.[1][2]

References & Regulatory Grounding[1][2]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 100413, 4-Chloroindole-3-acetic acid.[1][2] (Used as SAR proxy for halogenated indole toxicity and physical properties).[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1][2] (Defines criteria for halogenated organic waste segregation). Retrieved from [Link]

  • Reinecke, D. M. (1999). 4-Chloroindole-3-acetic acid and plant growth.[1][2] Plant Growth Regulation, 27(1), 3-13.[1][2] (Provides background on the biological activity and stability of chlorinated indoles).

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.